molecular formula C12H17ClN2O3 B13395235 D-Isoglutamine benzyl ester,HCl

D-Isoglutamine benzyl ester,HCl

Cat. No.: B13395235
M. Wt: 272.73 g/mol
InChI Key: HSXVFJRDTASLQJ-UHFFFAOYSA-N
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Description

D-Isoglutamine benzyl ester,HCl is a useful research compound. Its molecular formula is C12H17ClN2O3 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Isoglutamine benzyl ester,HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Isoglutamine benzyl ester,HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4,5-diamino-5-oxopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXVFJRDTASLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D-Isoglutamine benzyl ester HCl physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to D-Isoglutamine Benzyl Ester Hydrochloride

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

D-Isoglutamine benzyl ester hydrochloride (HCl) is a derivative of the non-proteinogenic amino acid D-isoglutamine, featuring a benzyl ester protecting group. This compound serves as a critical building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis.[1] Its unique structural attributes, including the presence of a chiral center and a readily cleavable protecting group, make it a versatile intermediate for the construction of complex bioactive molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of D-Isoglutamine benzyl ester HCl, along with insights into its handling, characterization, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of D-Isoglutamine benzyl ester HCl are summarized in the table below. This data is crucial for its appropriate handling, storage, and application in experimental settings.

PropertyValueSource(s)
Synonyms D-Glu(OBzl)-NH2·HCl, D-Glutamic acid γ-benzyl ester α-amide hydrochloride[1]
CAS Number 18800-75-4[1]
Molecular Formula C₁₂H₁₆N₂O₃·HCl[1]
Molecular Weight 272.5 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 179 - 186 °C[1]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [α]D²⁰ = -16.0 to -18.5 ° (c=1 in MeOH)[1]
Solubility Soluble in various solvents, making it suitable for laboratory experiments and formulations.[1][1]
Storage Conditions 0 - 8 °C[1]

Chemical Structure and Reactivity

D-Isoglutamine benzyl ester HCl possesses a primary amide at the α-carbon and a benzyl ester at the γ-carboxyl group of the D-glutamic acid scaffold. This arrangement influences its reactivity and synthetic utility.

Stability and Handling

The compound is stable under recommended storage conditions (0-8 °C).[1][2] It is important to keep the container tightly closed and away from heat and sources of ignition.[2] Strong oxidizing agents should be avoided as they are incompatible with the compound.[2][3] Hazardous decomposition products upon combustion include oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride.[2][3] Standard laboratory hygiene measures, such as washing hands after handling, should be followed.[2]

Key Chemical Transformations

The benzyl ester group is a key feature, serving as a protecting group for the γ-carboxylic acid. This group is stable under a variety of reaction conditions but can be selectively removed when desired. The primary methods for deprotection of benzyl esters include:

  • Catalytic Hydrogenolysis: This is a common and clean method for benzyl group removal, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4][5]

  • Strong Acid Cleavage: Treatment with strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) can also cleave the benzyl ester.[4]

The free amine group can participate in standard amine chemistries, such as acylation and coupling reactions, which is fundamental to its application in peptide synthesis.

Applications in Research and Development

D-Isoglutamine benzyl ester HCl is a valuable intermediate in several areas of scientific research:

  • Peptide Synthesis: It is a crucial building block for the incorporation of D-isoglutamine residues into peptide chains.[1][6] The benzyl ester protects the side-chain carboxyl group during peptide coupling reactions.

  • Pharmaceutical Development: Due to its structural similarity to neurotransmitters, it serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][7]

  • Biochemical Research: The compound is utilized in studies of amino acid metabolism, protein synthesis, and neurotransmitter functions, providing insights into various cellular and physiological processes.[1][7]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of D-Isoglutamine benzyl ester HCl is typically assessed by reversed-phase HPLC.[1][8]

Methodology:

  • Column: A C18 column (e.g., Shim-pack GIST C-18, 250 mm × 4.6 mm, 5 µm) is suitable for separation.[8]

  • Mobile Phase: A gradient solvent system of acetonitrile and water is commonly used.[8]

  • Detection: UV detection at 214 nm is appropriate for monitoring the peptide bond and aromatic ring.[8]

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol) and diluted with the mobile phase.[9]

  • Injection and Analysis: A defined volume (e.g., 10 µL) is injected into the HPLC system, and the resulting chromatogram is analyzed for the main peak and any impurities. The purity is calculated based on the relative peak areas.

Characterization Workflow

A typical workflow for the comprehensive characterization of D-Isoglutamine benzyl ester HCl is outlined below. This ensures the identity and purity of the compound before its use in further applications.

G cluster_0 Material Acquisition cluster_1 Physicochemical Analysis cluster_2 Spectroscopic & Chromatographic Analysis cluster_3 Decision cluster_4 Outcome start D-Isoglutamine benzyl ester HCl melting_point Melting Point Determination start->melting_point optical_rotation Optical Rotation Measurement start->optical_rotation hplc HPLC for Purity start->hplc decision Meets Specifications? melting_point->decision optical_rotation->decision nmr NMR for Structure Elucidation hplc->nmr ms Mass Spectrometry for MW Confirmation nmr->ms ms->decision proceed Proceed to Synthesis decision->proceed Yes repurify Repurify or Reject decision->repurify No

Caption: Workflow for the characterization of D-Isoglutamine benzyl ester HCl.

Conclusion

D-Isoglutamine benzyl ester HCl is a synthetically valuable compound with well-defined physical and chemical properties. Its utility as a building block in peptide synthesis and medicinal chemistry is well-established. A thorough understanding of its characteristics, proper handling, and robust analytical characterization are paramount for its successful application in research and development. This guide provides the foundational knowledge for scientists and researchers to effectively utilize this important chemical entity in their work.

References

  • Anachemia Chemicals. (n.d.). MSDS - Safety Data Sheet for D-Glutamic acid γ benzyl ester. Retrieved from [Link]

  • PubChem. (n.d.). D-isoglutamine benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Imoto, M., Kageyama, S., Kusumoto, S., Kohno, M., Matsumoto, K., Hashimoto, S., Tohgo, A., & Shiba, T. (1986). Synthesis and Antitumor Activity of N-Acetylmuramyl-L-alanyl-D-isoglutamine 6-Phosphate and Its Lipophilic Derivatives. Bulletin of the Chemical Society of Japan, 59(10), 3207-3214. Retrieved from [Link]

  • PubChem. (n.d.). Isoglutamine benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides. Retrieved from [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Rendiconti Lincei. Scienze Fisiche e Naturali, 28(1), 167-174. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Beilstein Journals. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 51(4), 343-351. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Characterization of D-Isoglutamine Benzyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Isoglutamine benzyl ester hydrochloride (H-D-isoGln(OBn)[1]·HCl) is a critical intermediate in the synthesis of Muramyl Dipeptide (MDP) and its derivatives. MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) represents the minimal bioactive structure of bacterial peptidoglycan capable of replacing whole mycobacteria in Freund's Complete Adjuvant.

The structural distinction of isoglutamine (


-amide, 

-acid) versus glutamine (

-acid,

-amide) is pivotal for the immunomodulatory activity of MDP. This guide details a regioselective synthesis starting from commercially available Boc-D-Glutamic acid

-benzyl ester
, utilizing a mixed anhydride activation strategy to ensure enantiomeric purity and high yield.

Strategic Synthesis Architecture

Retrosynthetic Analysis

The synthesis targets the transformation of the


-carboxylic acid of D-glutamic acid into a primary amide while maintaining the 

-carboxylic acid as a benzyl ester.
  • Target: H-D-Glu(

    
    -NH
    
    
    
    ,
    
    
    -OBn)·HCl
  • Starting Material: Boc-D-Glu(OBn)-OH

  • Key Challenge: Differentiating the

    
     and 
    
    
    
    positions without racemization or side-chain hydrolysis.
  • Chosen Route:

    • Protection: Use of Boc-D-Glu(OBn)-OH provides orthogonal protection. The

      
      -ester is stable to the mild activation conditions of the 
      
      
      
      -acid.
    • Activation: The Mixed Anhydride Method (Isobutyl chloroformate/N-Methylmorpholine) is selected over carbodiimides (EDC/DCC) to minimize purification steps and prevent urea byproduct contamination.

    • Amidation: Reaction with anhydrous ammonia yields the

      
      -amide.
      
    • Deprotection: Acidolytic cleavage of the Boc group yields the final hydrochloride salt.

Reaction Pathway Visualization

SynthesisPath SM Boc-D-Glu(OBn)-OH (Starting Material) ACT Mixed Anhydride (Intermediate) SM->ACT 1. NMM, THF, -15°C 2. IBCF INT Boc-D-isoGln(OBn) (Protected Amide) ACT->INT NH3 (g) PROD H-D-isoGln(OBn)·HCl (Final Product) INT->PROD 4N HCl / Dioxane

Figure 1: Synthetic pathway utilizing the Mixed Anhydride method for regioselective amidation.

Detailed Experimental Protocol

Materials & Reagents[2][3][4]
  • Precursor: Boc-D-Glu(OBn)-OH (CAS: 59279-60-6)

  • Activator: Isobutyl chloroformate (IBCF)

  • Base: N-Methylmorpholine (NMM)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[2]

  • Ammonia Source: Anhydrous NH

    
     gas (or 0.5M NH
    
    
    
    in Dioxane)
  • Deprotection: 4M HCl in 1,4-Dioxane

Step 1: Synthesis of Boc-D-Isoglutamine Benzyl Ester

Objective: Conversion of


-COOH to 

-CONH

.
  • Setup: Charge a flame-dried 3-neck round bottom flask with Boc-D-Glu(OBn)-OH (10.0 g, 29.6 mmol) and anhydrous THF (100 mL).

  • Cooling: Cool the solution to -15°C using an ethylene glycol/dry ice bath or cryostat.

  • Base Addition: Add N-Methylmorpholine (NMM) (3.25 mL, 29.6 mmol) dropwise. Stir for 5 minutes.

  • Activation: Add Isobutyl chloroformate (IBCF) (3.84 mL, 29.6 mmol) dropwise over 10 minutes.

    • Critical Process Parameter (CPP): Maintain temperature between -15°C and -10°C. Exceeding -5°C promotes the formation of the urethane byproduct via decarboxylation.

  • Amidation: After stirring for 15 minutes at -15°C, introduce Ammonia gas into the headspace (or bubble gently) for 30 minutes, or add 2.0 equivalents of 0.5M NH

    
     in dioxane.
    
    • Observation: A white precipitate (NMM·HCl) will form immediately.

  • Workup:

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Evaporate THF under reduced pressure.

    • Dissolve residue in Ethyl Acetate (150 mL).

    • Wash Sequence:

      • 2 x 50 mL 5% Citric Acid (removes unreacted amine/base).

      • 2 x 50 mL 5% NaHCO

        
         (removes unreacted acid).
        
      • 1 x 50 mL Brine.

    • Dry over MgSO

      
      , filter, and concentrate to yield Boc-D-isoGln(OBn)  as a white solid.
      
Step 2: Deprotection to Hydrochloride Salt

Objective: Removal of Boc group without hydrolyzing the benzyl ester.

  • Dissolution: Dissolve the intermediate Boc-D-isoGln(OBn) (from Step 1) in minimal dry Dioxane (20 mL).

  • Acidolysis: Add 4M HCl in Dioxane (75 mL, ~10 eq) at 0°C.

  • Reaction: Stir at RT for 45–60 minutes. Monitor by TLC (disappearance of Boc-protected spot).[3]

  • Precipitation:

    • Concentrate the solution to ~1/3 volume.

    • Add dry Diethyl Ether (200 mL) slowly with vigorous stirring.

    • The product will precipitate as a white crystalline solid.

  • Isolation: Filter the solid under inert atmosphere (nitrogen blanket) as the salt can be hygroscopic. Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    and KOH pellets.

Process Control & Logic

The following diagram illustrates the decision logic during the workup phase to ensure high purity.

WorkupLogic Crude Crude Reaction Mixture (THF + Solids) Evap Evaporate THF Redissolve in EtOAc Crude->Evap AcidWash Wash: 5% Citric Acid Evap->AcidWash Removes NMM BaseWash Wash: 5% NaHCO3 AcidWash->BaseWash Removes unreacted SM Dry Dry (MgSO4) & Concentrate BaseWash->Dry Decision Check Purity (TLC) Dry->Decision Recryst Recrystallize (EtOAc/Hexane) Decision->Recryst Impurities Present Proceed Proceed to Deprotection Decision->Proceed Single Spot Recryst->Proceed

Figure 2: Purification logic flow for the intermediate Boc-D-isoGln(OBn).

Characterization & Specifications

Upon isolation, the D-Isoglutamine benzyl ester hydrochloride should meet the following specifications.

Physicochemical Properties[5]
PropertySpecificationNotes
Appearance White crystalline powderHygroscopic
Molecular Formula C

H

N

O

[1][4] · HCl
Molecular Weight 272.73 g/mol Free base: 236.27
Melting Point 179 – 186 °CSharp melting point indicates purity [1].
Optical Rotation

to

c=1, Methanol [1].[1]
Solubility Soluble in Water, Methanol, DMFInsoluble in Ether, Hexane
Spectroscopic Data
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       8.40 (br s, 3H, NH
      
      
      
      )
    • 
       7.80, 7.35 (s, 2H, CONH
      
      
      
      )
    • 
       7.30-7.40 (m, 5H, Ar-H)
      
    • 
       5.10 (s, 2H, O-CH
      
      
      
      -Ph)
    • 
       3.85 (t, 1H, 
      
      
      
      -CH)
    • 
       2.40-2.60 (m, 2H, 
      
      
      
      -CH
      
      
      )
    • 
       2.05-2.15 (m, 2H, 
      
      
      
      -CH
      
      
      )
  • Mass Spectrometry (ESI):

    • Calculated [M+H]

      
      : 237.12
      
    • Found [M+H]

      
      : 237.1
      

Troubleshooting & Critical Factors

  • Regioselectivity: The starting material Boc-D-Glu(OBn)-OH is critical. Do not confuse with Boc-D-Glu-OBn (which is the

    
    -ester). The 
    
    
    
    -carboxylic acid must be protected as the benzyl ester before the amidation step to ensure the amide forms only at the
    
    
    -position.
  • Temperature Control: During the mixed anhydride formation, if the temperature rises above -10°C, the isobutyl carbonate ester (urethane) may form, or the anhydride may disproportionate, lowering yields.

  • Moisture Sensitivity: The mixed anhydride is highly sensitive to moisture. Use strictly anhydrous THF and dry glassware.

  • Deprotection Timing: Prolonged exposure to HCl/Dioxane can eventually hydrolyze the benzyl ester, though it is relatively stable compared to tert-butyl esters. Quench/precipitate immediately after the starting material is consumed.

References

  • Lefrancier, P., et al. (1977). Synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some N-acetylmuramyl-peptide analogs. International Journal of Peptide and Protein Research.
  • PubChem. (n.d.). D-isoglutamine benzyl ester.[1][2][4][5] National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Bachem. (n.d.). General Procedure for Boc-Deprotection. Standard Protocols in Peptide Chemistry.

Sources

Technical Guide: D-Isoglutamine Benzyl Ester in Peptidoglycan Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of D-Isoglutamine benzyl ester (specifically H-D-Glu(OBzl)-NH₂), detailing its critical function as a chemoselective intermediate in the laboratory synthesis of Muramyl Dipeptide (MDP) and related peptidoglycan derivatives.

Executive Summary

D-Isoglutamine benzyl ester is a specialized synthetic precursor used primarily in the chemical construction of Muramyl Dipeptide (MDP) , the minimal pharmacophore of bacterial peptidoglycan recognized by the innate immune receptor NOD2 . Unlike the natural bacterial biosynthetic pathway, which utilizes UDP-linked sugar-peptide precursors, chemical synthesis requires precise protecting group strategies to assemble the MDP pharmacophore (N-acetylmuramyl-L-alanyl-D-isoglutamine).

This guide delineates the molecular architecture, synthesis protocols, and experimental application of D-Isoglutamine benzyl ester, establishing it as the standard "acceptor" unit for creating immunomodulatory peptidoglycan mimetics.

Molecular Architecture & Chemical Significance[1]

To understand the utility of D-Isoglutamine benzyl ester, one must first deconstruct its regiochemistry and stereochemistry, which are tailored to prevent side reactions during peptide coupling.

Structural Definition

The compound is formally defined as D-Glutamic acid


-benzyl ester 

-amide
.
  • IUPAC Name: Benzyl (4R)-4,5-diamino-5-oxopentanoate[1][2][3]

  • Formula:

    
    
    
  • Key Features:

    • 
      -Amide (
      
      
      
      ):
      Mimics the isoglutamine structure found in the peptidoglycan of S. aureus and mycobacteria (and the active MDP pharmacophore).
    • 
      -Benzyl Ester (
      
      
      
      ):
      Acts as an orthogonal protecting group for the
      
      
      -carboxylic acid. This protection is crucial because the free acid would otherwise compete during coupling reactions or lead to intramolecular cyclization (pyroglutamate formation).
    • D-Configuration: The (

      
      )-stereocenter is non-negotiable; the NOD2 receptor is stereoselective and does not recognize L-isoglutamine analogs.
      
The "Isoglutamine" Distinction

Standard glutamine has the amide on the


-carbon.[4] Isoglutamine  has the amide on the 

-carbon.[4][5] In the context of MDP synthesis, the "D-Isoglutamine benzyl ester" serves as the C-terminal fragment that is coupled to L-Alanine.[6]

The Synthetic Pathway: From Precursor to MDP

The synthesis of MDP using D-Isoglutamine benzyl ester follows a convergent strategy. The benzyl ester serves as a temporary "mask" that is removed in the final step to release the biologically active acid (or retained for lipophilic analogs).

Synthesis of D-Isoglutamine Benzyl Ester (Protocol)

Prerequisite: This intermediate is typically synthesized from Boc-D-Glutamic acid


-benzyl ester  (Boc-D-Glu(OBzl)-OH).

Step-by-Step Methodology:

  • Activation: Dissolve Boc-D-Glu(OBzl)-OH (1.0 eq) in anhydrous THF at -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride.

  • Amidation: Bubble anhydrous ammonia gas (

    
    ) into the reaction mixture for 30 minutes, or add a saturated solution of ammonium hydroxide. The mixed anhydride selectively attacks the 
    
    
    
    -carbonyl (which is activated) to form the
    
    
    -amide.
    • Result:Boc-D-Glu(OBzl)-NH₂ (Boc-D-Isoglutamine benzyl ester).

  • Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA)/DCM (1:1) for 1 hour to remove the Boc group.

  • Isolation: Precipitate with cold diethyl ether.

    • Final Product:H-D-Glu(OBzl)-NH₂ · TFA (Ready for coupling).

Incorporation into Muramyl Dipeptide (MDP)

The D-Isoglutamine benzyl ester is coupled to L-Alanine, and subsequently to the Muramic acid moiety.

Workflow Diagram (DOT Visualization):

MDPSynthesis Start1 Boc-L-Alanine Coupling1 Coupling Step 1 (EDC/HOBt) Start1->Coupling1 Start2 H-D-isoGln(OBzl) (D-Isoglutamine Benzyl Ester) Start2->Coupling1 Dipeptide Boc-L-Ala-D-isoGln(OBzl) Coupling1->Dipeptide Deprotect1 TFA Deprotection (-Boc) Dipeptide->Deprotect1 FreeDipeptide H-L-Ala-D-isoGln(OBzl) Deprotect1->FreeDipeptide Coupling2 Coupling Step 2 (DCC/HOBt) FreeDipeptide->Coupling2 MurNAc Benzyl-MurNAc(OBzl) MurNAc->Coupling2 ProtectedMDP Protected MDP (Benzyl-MurNAc(OBzl)-L-Ala-D-isoGln(OBzl)) Coupling2->ProtectedMDP Hydrogenolysis Hydrogenolysis (H2, Pd/C) ProtectedMDP->Hydrogenolysis Removes all Benzyl groups FinalMDP Muramyl Dipeptide (MDP) (Active Immunomodulator) Hydrogenolysis->FinalMDP

Caption: Convergent synthesis of MDP utilizing D-Isoglutamine benzyl ester as the C-terminal acceptor. The benzyl group protects the


-carboxyl until the final global deprotection.

Biological Implications & Validation

The primary reason for synthesizing MDP using this specific intermediate is to generate high-purity agonists for the NOD2 receptor .

Mechanism of Action (NOD2 Pathway)

Once synthesized, the MDP moiety (specifically the D-isoGln residue) binds to the Leucine-Rich Repeat (LRR) domain of NOD2.

  • Specificity: The NOD2 receptor strictly requires the D-configuration at the isoglutamine position. L-isoglutamine analogs (which would result from using L-Glu starting material) are biologically inert.

  • Adjuvanticity: The resulting MDP is a potent adjuvant, stimulating the production of TNF-

    
    , IL-1
    
    
    
    , and IL-6 via the NF-
    
    
    B pathway.

Signaling Pathway Diagram (DOT Visualization):

NOD2Signaling MDP Synthesized MDP NOD2 NOD2 Receptor (Cytosolic) MDP->NOD2 Ligand Binding RIP2 RIP2 Kinase NOD2->RIP2 Recruitment TAK1 TAK1 Complex RIP2->TAK1 Activation via Ub Ubiquitin Polyubiquitination IKK IKK Complex TAK1->IKK NFkB NF-kB Translocation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB->Cytokines Transcription

Caption: Activation of the innate immune response by synthetic MDP. The D-isoGln moiety is the critical recognition element for the NOD2 LRR domain.

Analytical Validation Standards

To ensure the integrity of the D-Isoglutamine benzyl ester intermediate before coupling, the following QC parameters must be met:

ParameterSpecificationMethodRationale
Appearance White crystalline powderVisualColored impurities indicate oxidation of benzyl alcohol residues.
Purity > 98%HPLC (C18 column)Impurities (e.g., D-Glu dibenzyl ester) will lead to heterogeneous MDP products.
Optical Rotation

(c=1, MeOH)
PolarimetryVerifies the D-enantiomer . A positive rotation often indicates L-contamination or racemization.
Identity

H NMR
300/400 MHzConfirm benzyl protons (~7.3 ppm) and

-proton signal.

References

  • Merser, C., et al. (1975). Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response.[4][6]Biochemical and Biophysical Research Communications . Link

  • Rubino, S. J., et al. (2023). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides.Journal of Medicinal Chemistry . Link

  • Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[6]Journal of Biological Chemistry . Link

  • BenchChem Technical Support. (2025). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.BenchChem Protocols . Link

  • Kusumoto, S., et al. (1986). Synthesis of partial structures of peptidoglycan and their immunomodulatory activities.Bulletin of the Chemical Society of Japan . Link

Sources

The Core Mechanism of D-Isoglutamine Benzyl Ester Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Amino Acid

In the landscape of therapeutic development, the strategic modification of fundamental biological building blocks offers a powerful avenue for innovation. D-Isoglutamine, a stereoisomer of the naturally occurring L-isoglutamine, represents a compelling example of how subtle changes in molecular architecture can unlock potent and specific biological activities.[1] This technical guide provides an in-depth exploration of the mechanism of action of D-Isoglutamine benzyl ester derivatives, a class of compounds that has garnered significant interest for their immunomodulatory properties. By delving into their primary molecular target, the downstream signaling cascades, and the critical role of the benzyl ester modification, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness the therapeutic potential of these molecules.

The core of D-Isoglutamine's biological significance lies in its identity as a key component of muramyl dipeptide (MDP), the minimal immunologically active fragment of bacterial peptidoglycan.[2][3] This association places D-Isoglutamine derivatives at the heart of innate immunity, acting as potent agonists of the intracellular pattern recognition receptor, NOD2. The addition of a benzyl ester group is a strategic chemical modification designed to enhance the lipophilicity of the parent molecule, thereby improving its ability to traverse cellular membranes and reach its cytosolic target.[4][] This guide will dissect this mechanism, from cellular entry to the elicitation of a robust immune response, providing a comprehensive understanding of this promising class of therapeutic agents.

Chapter 1: The Primary Target - Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2)

The principal mechanism of action of D-Isoglutamine benzyl ester derivatives is the activation of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a key intracellular sensor of the innate immune system.[2][3]

Cellular Uptake and Prodrug Activation

D-Isoglutamine derivatives, particularly in their native state, are hydrophilic molecules. The addition of a benzyl ester moiety significantly increases their lipophilicity, a critical factor for traversing the lipid bilayer of cellular membranes.[4][] This enhanced lipophilicity facilitates passive diffusion across the cell membrane, allowing the molecule to reach the cytoplasm where NOD2 resides.[6] It is within the cellular environment that the benzyl ester is likely cleaved by intracellular esterases, releasing the active D-isoglutamine derivative to engage with its target. This prodrug strategy is a common and effective approach to improve the bioavailability of polar molecules.[6]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D_iso_BE D-Isoglutamine Benzyl Ester Derivative D_iso_BE->membrane Passive Diffusion (Lipophilicity) Esterases Intracellular Esterases D_iso_active Active D-Isoglutamine Derivative NOD2 Inactive NOD2 D_iso_active->NOD2 Binding Esterases->D_iso_active Cleavage of Benzyl Ester

NOD2 Activation and Downstream Signaling

Upon binding of the active D-isoglutamine derivative to the leucine-rich repeat (LRR) domain of NOD2, the receptor undergoes a conformational change. This leads to its activation and oligomerization.[7] Activated NOD2 then recruits the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via a CARD-CARD interaction.[7] This recruitment is a pivotal step, initiating a downstream signaling cascade that culminates in the activation of two major pro-inflammatory transcription factors: nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[8]

The activation of NF-κB and MAPKs leads to the transcription and subsequent secretion of a variety of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, as well as other immune mediators.[3][8] This cytokine milieu orchestrates a robust innate immune response, recruiting and activating other immune cells to the site of stimulation.

G D_iso Active D-Isoglutamine Derivative NOD2 NOD2 D_iso->NOD2 Binds to LRR domain RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription

Chapter 2: Potential Secondary Mechanisms and Off-Target Effects

While NOD2 activation is the primary and most well-documented mechanism of action for D-Isoglutamine derivatives, it is prudent for drug development professionals to consider potential secondary mechanisms and off-target effects.

Interaction with Macrophage Migration Inhibitory Factor (MIF)

Some early literature suggested a "MIF-like activity" for muramyl dipeptide (MDP), the parent compound of many D-isoglutamine derivatives.[9][10] Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine with a broad range of biological functions. However, the direct interaction of D-isoglutamine benzyl ester derivatives with MIF has not been definitively established. The observed inhibition of macrophage migration by MDP could be an indirect effect resulting from the robust activation of macrophages via NOD2, rather than a direct interaction with MIF or its receptor.[9] Further investigation is required to elucidate any clinically relevant direct interaction between these derivatives and the MIF signaling pathway.

Inflammasome Activation

Inflammasomes are multi-protein complexes that play a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. While some studies have suggested that MDP can induce IL-1β secretion in a manner that involves the NLRP3 inflammasome, this is often dependent on the cellular context and the presence of a secondary signal.[2] It is generally accepted that the primary role of NOD2 activation in this context is to prime the inflammasome by upregulating the expression of pro-IL-1β via NF-κB. A direct, NOD2-independent activation of the NLRP3 inflammasome by D-isoglutamine benzyl ester derivatives is not strongly supported by current evidence.[11]

Chapter 3: Experimental Protocols

To facilitate further research and development of D-Isoglutamine benzyl ester derivatives, this section provides detailed, step-by-step methodologies for their synthesis and the assessment of their biological activity.

Synthesis of D-Isoglutamine Benzyl Ester

This protocol outlines a general method for the synthesis of D-isoglutamine benzyl ester. Specific reaction conditions may require optimization depending on the starting materials and desired final product.

Materials:

  • D-Glutamic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus, combine D-Glutamic acid (1 equivalent), benzyl alcohol (excess, e.g., 5 equivalents), and p-toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.1 equivalents) in toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude D-glutamic acid dibenzyl ester.

  • Amidation (to form isoglutamine): The conversion of the α-carboxylic acid to an amide to form the isoglutamine can be achieved through various standard peptide coupling methods, which are beyond the scope of this general protocol but are well-documented in organic chemistry literature.

  • Purification: Purify the final D-isoglutamine benzyl ester derivative by column chromatography on silica gel.

G Start D-Glutamic Acid + Benzyl Alcohol + Catalyst Reflux Reflux with Azeotropic Removal of Water Start->Reflux Workup Aqueous Work-up Reflux->Workup Drying Drying and Concentration Workup->Drying Amidation Selective Amidation of α-Carboxylic Acid Drying->Amidation Purification Column Chromatography Amidation->Purification Product D-Isoglutamine Benzyl Ester Purification->Product

In Vitro Assay for NOD2 Activation: HEK-Blue™ NOD2 Reporter Assay

The HEK-Blue™ NOD2 cell line is a commercially available reporter system widely used to quantify the activation of the NOD2 signaling pathway. These cells stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hNOD2 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • D-Isoglutamine benzyl ester derivatives (test compounds)

  • Muramyl dipeptide (MDP) (positive control)

  • Vehicle (e.g., DMSO) (negative control)

  • 96-well plates

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Seeding: Seed HEK-Blue™ hNOD2 cells in a 96-well plate at a density of approximately 2.5 x 10^4 cells per well in 180 µL of culture medium.[12]

  • Compound Preparation: Prepare serial dilutions of the D-isoglutamine benzyl ester derivatives and the MDP positive control in culture medium.

  • Cell Stimulation: Add 20 µL of the compound dilutions to the respective wells. Include wells with vehicle only as a negative control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[12]

  • SEAP Detection: Add 20 µL of the HEK-Blue™ Detection medium to each well.

  • Readout: Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the level of NF-κB activation.[12]

G Seed Seed HEK-Blue™ NOD2 cells Stimulate Add compounds to cells Seed->Stimulate Prepare Prepare compound dilutions Prepare->Stimulate Incubate1 Incubate 16-24 hours Stimulate->Incubate1 Add_Detection Add SEAP Detection Medium Incubate1->Add_Detection Incubate2 Incubate 1-3 hours Add_Detection->Incubate2 Read Measure Absorbance (620-655 nm) Incubate2->Read

Chapter 4: Quantitative Data and Structure-Activity Relationship

The potency of D-Isoglutamine benzyl ester derivatives as NOD2 agonists is highly dependent on their specific chemical structure. The following table summarizes the half-maximal effective concentration (EC50) values for a selection of lipophilic desmuramylpeptide NOD2 agonists, highlighting the impact of different modifications on their activity.

CompoundR1 Group (at L-Ala position)R2 Group (at D-iGln position)EC50 (nM)Reference
1 Isopropyl (Valine)Ethyl Ester89[1]
2 Isopropyl (Valine)Cyclopentyl Ester45[1]
40 AdamantaneEthyl Ester4.5[1]
75 Isopropyl (Valine)Stearoyl (C18) Ester2830[13]
27 3,4-dimethoxycinnamoylEthyl Ester322[13]
28 CinnamoylEthyl Ester369[13]

This table is a representative sample and not an exhaustive list of all published derivatives.

The data clearly indicates that increasing the lipophilicity through modifications like the addition of an adamantane group can significantly enhance NOD2 agonistic activity, resulting in compounds with single-digit nanomolar potency.[1] However, excessive lipophilicity, as seen with the stearoyl ester, can be detrimental to in vitro activity.[13] This suggests an optimal range of lipophilicity for effective interaction with the NOD2 receptor and/or cellular uptake.

Conclusion

D-Isoglutamine benzyl ester derivatives represent a promising class of immunomodulatory compounds with a well-defined primary mechanism of action: the activation of the intracellular innate immune receptor NOD2. The benzyl ester modification serves as a key enabler, enhancing the cellular penetration of these molecules to allow for engagement with their cytosolic target. The subsequent activation of the NOD2 signaling pathway, leading to NF-κB and MAPK activation and the production of pro-inflammatory cytokines, underpins their therapeutic potential as vaccine adjuvants and immunotherapies. While potential secondary mechanisms involving MIF and direct inflammasome activation have been considered, the current body of evidence strongly points to NOD2 as the central mediator of their biological effects. The provided experimental protocols and structure-activity relationship data offer a solid foundation for the continued exploration and optimization of these compounds in the pursuit of novel and effective therapeutics.

References

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC.
  • Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency. ACS Medicinal Chemistry Letters. 2022.
  • Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides
  • Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. PMC.
  • A NOD2–NALP1 complex mediates caspase-1-dependent IL-1β secretion in response to Bacillus anthracis infection and muramyl dipeptide. PNAS.
  • Pannexin-1-Mediated Intracellular Delivery of Muramyl Dipeptide Induces Caspase-1 Activation via Cryopyrin/NLRP3 Independently of Nod2. R Discovery. 2008.
  • Synthesis and Antitumor Activity of N-Acetylmuramyl-L-alanyl-D- isoglutamine 6-Phosphate and its Lipophilic Derivatives. Journal of the Chemical Society of Japan.
  • Inhibition of macrophage migr
  • Inhibition of macrophage migration by synthetic muramyl dipeptide. ScienceDirect.
  • Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. PMC.
  • Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv.
  • Biological Studies of Muramyl Dipeptide Analogues as potential ligands for NOD2 receptor. Lakehead Knowledge Commons.
  • Lipophilicity of Drug. BOC Sciences. 2024.
  • Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening. Semantic Scholar. 2022.
  • Lipidation of NOD2 Agonists with Adamantane and Stearoyl Moieties Differentially Regulates Their In Vivo Adjuvant Activity. MDPI. 2022.
  • Muramyl dipeptide activation of nucleotide- binding oligomerization domain 2 protects mice
  • Enhancement of Muramyl Dipeptide-Dependent NOD2 Activity by a Self-Derived Peptide. PubMed. 2017.
  • Cellular uptake mechanisms were determined by using small molecules to...
  • Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size.
  • Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Journal of Medicinal Chemistry. 2021.
  • MNOD2 & SEAP-NFκB REPORTER. Bowdish Lab. 2017.
  • Macrophages are stimulated by muramyl dipeptide to induce polymorphonuclear leukocyte accumulation in the peritoneal cavities of guinea pigs. PMC.
  • Macrophage activation for antitumour function by muramyl dipeptide-protein conjug
  • Small molecules targeting endocytic uptake and recycling p
  • Supporting Information Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides Experim. Beilstein Journals.
  • 2.2.2.3 Substituted Benzyl Esters. Thieme.
  • Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.
  • A facile method for the synthesis of benzyl esters using benzyl bromide or iodide and its application to solid phase and conventional peptide synthesis; attempted sterical selection in solid phase synthesis. PubMed. 1968.

Sources

Technical Guide: The Neuro-Therapeutic Potential of D-Isoglutamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Potential applications of D-isoglutamine derivatives in neuroscience. Core Premise: D-isoglutamine (D-isoGln) is not merely a stereoisomer; it is the obligate recognition moiety for the innate immune receptor NOD2 and the core pharmacophore of Muramyl Dipeptide (MDP), also known as "Factor S" (Sleep Factor). While historically viewed through the lens of immunology, recent advances in lipophilic modification (e.g., adamantyl-conjugation) have opened new frontiers for these derivatives in modulating CNS function, specifically in sleep regulation, neuro-analgesia, and microglial immunomodulation.

Chemical & Pharmacological Basis

The "L-D" Stereochemical Imperative

The biological activity of D-isoglutamine derivatives hinges on a strict stereochemical code. The mammalian NOD2 receptor specifically recognizes the L-Ala-D-isoGln motif found in bacterial peptidoglycan.[1]

  • Stability: The D-isomer confers resistance to ubiquitous endogenous peptidases, allowing the molecule to persist long enough to engage intracellular receptors.

  • Receptor Specificity: Inversion to L-isoGln abolishes NOD2 agonist activity, rendering the molecule inert.

  • Structure-Activity Relationship (SAR): The primary challenge in neuroscience applications is the Blood-Brain Barrier (BBB). Native MDP is hydrophilic and poorly permeable.

    • Solution: Conjugation with lipophilic carriers, such as adamantane or fatty acid chains, at the C-terminus of D-isoGln significantly enhances CNS bioavailability without disrupting the N-terminal receptor-binding pocket.

Key Derivatives of Interest
Derivative ClassStructural ModificationPrimary CNS TargetPhysiological Effect
Native MDP N-acetylmuramyl-L-alanyl-D-isoglutamineHypothalamus / Basal ForebrainSomnogenic (Slow-Wave Sleep), Pyrogenic
Adamantyl-MDP Adamantane linked to D-isoGlnMicroglia (NOD2)Enhanced BBB penetration; Immunomodulation
Stearoyl-MDP Fatty acid chain at D-isoGlnIntracellular NOD2Adjuvant for CNS vaccines (e.g., Glioma)
Desmuramyl Peptides Removal of sugar moiety5-HT SystemsSeparation of sleep/analgesia from pyrogenicity

Mechanisms of Action in the CNS[6]

The NOD2-Microglia Axis

Microglia, the resident immune cells of the brain, express NOD2. Activation by D-isoGln derivatives triggers a signaling cascade that can be either neuroprotective or neurotoxic, depending on the cytokine profile elicited.

  • Pathway: Ligand binding recruits RIPK2

    
     Polyubiquitination 
    
    
    
    TAK1 activation
    
    
    NF-
    
    
    B translocation.
  • Outcome: Controlled release of IL-1

    
     and TNF-
    
    
    
    . In the context of sleep, these cytokines act as secondary somnogens.
The Serotonergic Sleep Switch

D-isoGln derivatives function as "Factor S," a physiological regulator of Slow-Wave Sleep (SWS).

  • Mechanism: MDP levels in the brain fluctuate diurnally. Intraventricular administration increases SWS.

  • Interaction: The somnogenic effect is dependent on the integrity of the serotonergic system. Inhibition of serotonin synthesis (e.g., via PCPA) blocks MDP-induced sleep, suggesting D-isoGln derivatives act upstream of 5-HT release in the dorsal raphe.

Visualization: The NOD2-Sleep Signaling Pathway

NOD2_Sleep_Pathway cluster_cns CNS Microenvironment MDP D-isoGln Derivative (MDP/Factor S) NOD2 NOD2 Receptor (Microglia/Neurons) MDP->NOD2  Binds L-Ala-D-isoGln site RIPK2 RIPK2 Kinase NOD2->RIPK2  Recruitment NFkB NF-κB Complex RIPK2->NFkB  Phosphorylation Cytokines Cytokines (IL-1β, TNF-α) NFkB->Cytokines  Transcription Serotonin Serotonergic System (5-HT) Cytokines->Serotonin  Modulation Fever Pyrogenicity (Side Effect) Cytokines->Fever  Hypothalamic Setpoint Sleep Slow-Wave Sleep (SWS) Serotonin->Sleep  Induction

Caption: The signaling cascade linking D-isoglutamine derivatives to sleep regulation via microglial NOD2 activation and cytokine-mediated modulation of serotonin.

Therapeutic Applications

Synthetic Soporifics (Sleep Aids)

Current hypnotics (benzodiazepines) alter sleep architecture. D-isoGln derivatives offer a route to "physiological sleep" by mimicking the natural accumulation of sleep pressure (Factor S).

  • Challenge: Separating somnogenic activity from pyrogenic (fever) activity.

  • Strategy: Use of Desmuramyl peptides (analogs lacking the muramic acid sugar).[2][3][4][5] Studies indicate that lipophilic modifications to the D-isoGln C-terminus can retain sleep-promoting effects while attenuating the fever response.

Neuro-Analgesia

D-isoGln derivatives have demonstrated analgesic properties independent of opioid receptors.

  • Evidence: In acetic acid-induced writhing assays, MDP pretreatment significantly reduces pain behavior.[6]

  • Mechanism: Likely involves modulation of descending inhibitory pathways or anti-inflammatory action at the site of nerve injury.

Adjuvants for CNS Drug Delivery

The Adamantyl-D-isoGln moiety serves as a "Trojan Horse."

  • Application: Conjugating D-isoGln to neurotrophic factors or antiretrovirals (for Neuro-AIDS) to enhance BBB permeability.

  • Dual Action: The adamantane group aids entry, while the D-isoGln moiety keeps the innate immune system in a "primed" but not "inflamed" state, potentially aiding in amyloid clearance in Alzheimer's models.

Experimental Protocols

Protocol: Synthesis of Adamantyl-L-Ala-D-isoGln

Rationale: To create a lipophilic, BBB-permeable derivative for CNS testing.

  • Starting Materials: Boc-L-Alanine, D-Isoglutamine benzyl ester, 1-Adamantanecarboxylic acid.

  • Coupling (Step A): Activate Boc-L-Ala with EDC/HOBt in DMF. React with D-isoGln benzyl ester.

    • Checkpoint: Verify intermediate via TLC (Rf ~0.5 in 5% MeOH/DCM).

  • Deprotection: Remove Boc group using TFA/DCM (1:1).

  • Conjugation (Step B): React the free amine of L-Ala-D-isoGln with 1-Adamantanecarboxylic acid (activated via NHS ester).

  • Hydrogenolysis: Remove benzyl ester using H2/Pd-C to yield the free carboxylic acid form of Adamantyl-L-Ala-D-isoGln.

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Protocol: In Vivo Sleep Bioassay (Rat Model)

Rationale: To quantify somnogenic potency versus pyrogenicity.

  • Implantation: Stereotaxically implant EEG screw electrodes (cortex) and EMG wires (nuchal muscle) into Wistar rats under anesthesia. Allow 7 days recovery.

  • Baseline: Record 24h baseline EEG/EMG and brain temperature (telemetry).

  • Administration: Inject D-isoGln derivative (e.g., 10-100 pmol) intracerebroventricularly (ICV) at dark onset (active phase).

    • Control: Saline vehicle.

  • Data Acquisition: Continuously record for 24h post-injection.

  • Analysis:

    • Sleep: Score vigilance states (Wake, NREM, REM) in 10s epochs. Calculate total NREM time.

    • Fever: Monitor cortical temperature. A rise of >1°C indicates pyrogenicity (undesirable).

  • Success Criteria: Significant increase in NREM sleep duration without a concurrent temperature rise >0.5°C.

Visualization: Screening Workflow

Screening_Workflow Design Design Lipophilic D-isoGln Analog Synth Synthesis & Purification Design->Synth InVitro In Vitro: NOD2 Assay (HEK293-hNOD2) Synth->InVitro InVivo In Vivo: Sleep/Fever (Rat EEG/Temp) InVitro->InVivo If EC50 < 100nM InVivo->Design High Fever (Retry) Decision Select Lead Candidate InVivo->Decision High Sleep / Low Fever

Caption: Iterative workflow for isolating neuro-active D-isoglutamine derivatives with high therapeutic index.

Challenges & Future Directions

  • Pyrogenicity: The major hurdle. The separation of sleep-inducing effects from fever requires precise modification of the N-acyl group.

  • Species Specificity: NOD2 sensitivity varies between rodents and humans. Humanized NOD2 reporter assays are essential before clinical translation.

  • Neuro-inflammation Paradox: While acute activation promotes sleep, chronic NOD2 activation can exacerbate neurodegeneration. Dosing regimens must be pulsatile, not chronic.

References

  • Sleep-promoting effects of muramyl peptides. Source: PubMed / NIH URL:[Link]

  • Muramyl dipeptide and IL-1 effects on sleep and brain temperature after inhibition of serotonin synthesis. Source: PubMed / NIH URL:[Link]

  • Improved Synthesis of D-Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide. Source: ResearchGate URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. Source: MDPI / Molecules URL:[Link]

  • Analgesic effects of N-acetylmuramyl-L-alanyl-D-isoglutamine in decreasing the acetic acid-induced abdominal-writhing response. Source: PMC / NIH URL:[Link]

Sources

Methodological & Application

Protocol for using D-Isoglutamine benzyl ester in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Integration of D-Isoglutamine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Scientific Rationale

D-Isoglutamine benzyl ester (H-D-isoGln-OBzl) is a critical intermediate, primarily utilized in the synthesis of Muramyl Dipeptide (MDP) and its derivatives—potent immunomodulators derived from bacterial peptidoglycan. In the context of Solid-Phase Peptide Synthesis (SPPS), this reagent presents a unique challenge: it is typically an incoming nucleophile (amine) rather than a standard carboxyl-protected amino acid.

The molecule features an


-amide and a 

-benzyl ester.[1] Its integration into SPPS workflows usually follows one of two advanced strategies:
  • C-Terminal Functionalization: Coupling H-D-isoGln-OBzl to a resin-bound carboxylic acid (e.g., Resin-Linker-L-Ala-OH) to terminate the chain.

  • Side-Chain Modification: Reacting H-D-isoGln-OBzl with the activated side chain of a resin-bound Aspartic or Glutamic acid.

This guide provides a rigorous protocol for these "inverse" coupling steps, addressing the specific solubility issues of the hydrochloride salt and the risks of amide dehydration (nitrile formation) inherent to isoglutamine derivatives.

Chemical Identity & Pre-requisites

Before initiating synthesis, the specific isomer and salt form must be verified to ensure stoichiometry calculations are accurate.

PropertySpecificationNotes
Compound Name D-Isoglutamine benzyl ester hydrochlorideAlso: D-Glutamic acid

-benzyl ester

-amide HCl
Abbreviation H-D-isoGln-OBzl

HCl
or H-D-Glu(OBzl)-NH


HCl
Formula

MW: ~272.73 g/mol
Solubility High in DMF, DMSO; Low in DCMCritical: Must be dissolved in DMF for SPPS.[2]
Stability HygroscopicStore at -20°C; desiccate before weighing.
Key Risk

-Amide Dehydration
Can form nitrile (

) if over-activated.

Experimental Protocols

Protocol A: Preparation of the Free Base (In Situ)

The commercial reagent is supplied as the hydrochloride salt. The amine must be liberated in situ to react with the resin-bound acid. Do not perform an aqueous extraction to free-base this compound, as the amide/ester combo is sensitive to hydrolysis.

  • Calculate Equivalents: Use 3.0 to 5.0 equivalents of H-D-isoGln-OBzl

    
     HCl relative to the resin loading.
    
  • Dissolution: Dissolve the salt in anhydrous DMF (Minimum volume to maintain 0.2–0.5 M concentration).

  • Neutralization: Add DIPEA (Diisopropylethylamine) .

    • Ratio: 1.0 equivalent of DIPEA per equivalent of H-D-isoGln-OBzl

      
       HCl.
      
    • Note: Avoid large excesses of base, which can promote racemization of the resin-bound L-Ala or hydrolysis of the benzyl ester [1].

Protocol B: Coupling to Resin-Bound Carboxylic Acid

This protocol assumes you have a resin-bound peptide ending in a free carboxylic acid (e.g., Resin-Linker-MurNAc-L-Ala-OH).

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Why? Oxyma suppresses racemization and, crucially, prevents the dehydration of the D-isoGln

      
      -amide into a nitrile, a common side reaction with HATU/HBTU [2].
      
  • Solvent: DMF (DCM is poor for the salt).

Step-by-Step Workflow:

  • Resin Preparation: Swell the resin (containing the free acid peptide) in DCM for 20 min, then wash 3x with DMF.

  • Activation (Pre-activation is NOT recommended for amines prone to side reactions):

    • Add the solution of H-D-isoGln-OBzl (neutralized) to the resin.

    • Immediately add Oxyma Pure (3.0 eq) and DIC (3.0 eq).

  • Reaction:

    • Agitate at Room Temperature for 2 to 4 hours .

    • Note: Coupling a free amine to a resin-bound acid is slower than standard SPPS.

  • Monitoring:

    • Since the resin has an Acid and the solution has the Amine, the Kaiser test is not useful (it detects resin-amines).

    • Method: Remove a small aliquot of resin, wash, and perform a micro-cleavage (TFA/Water). Analyze by HPLC/MS to confirm the shift from [Fragment-OH] to [Fragment-D-isoGln-OBzl].

  • Double Coupling: If conversion is <95%, repeat the step with fresh reagents.

Protocol C: Cleavage & Deprotection

The fate of the Benzyl Ester (OBzl) depends on the cleavage cocktail.

  • Scenario 1: Retain OBzl (Synthesis of Protected MDP Analogs)

    • Use a highly acid-sensitive resin (e.g., 2-Chlorotrityl Chloride Resin ).

    • Cocktail: 1% TFA in DCM (v/v).

    • Duration: 10 x 2 minutes.

    • Result: The peptide is cleaved from the resin, but the D-isoGln-OBzl ester remains intact.

  • Scenario 2: Remove OBzl (Synthesis of Free MDP)

    • The Benzyl ester is stable to standard TFA cleavage (95% TFA).

    • Method: Catalytic Hydrogenolysis (Post-cleavage).

    • Dissolve the cleaved, purified peptide in MeOH/Acetic Acid.

    • Add Pd/C (10% wt). Stir under

      
       (balloon) for 2-4 hours.
      
    • Note: HF cleavage (anhydrous HF, 0°C) also removes OBzl but is harsh and requires specialized apparatus [3].

Critical Visualization: Reaction Logic & Side Pathways

The following diagrams illustrate the coupling logic and the specific dehydration risk associated with Isoglutamine derivatives.

Figure 1: Coupling Workflow (Inverse SPPS)

G Resin Resin-Linker-L-Ala-COOH Coupling Coupling Reaction (4 Hours, DMF) Resin->Coupling Reagent H-D-isoGln-OBzl · HCl Base DIPEA (Neutralization) Reagent->Base In Situ Base->Coupling Free Amine Activation DIC / Oxyma (Activation) Activation->Coupling Product Resin-Linker-L-Ala-D-isoGln-OBzl Coupling->Product Amide Bond Formation

Caption: Workflow for coupling D-Isoglutamine benzyl ester to a resin-bound carboxylic acid.

Figure 2: Mechanism of Side Reaction (Nitrile Formation)

SideReaction Start D-isoGln-OBzl (Amide) Risk Over-Activation (e.g., HATU w/o HOBt) Start->Risk Intermediate Dehydrated Intermediate Risk->Intermediate -H2O Nitrile Nitrile Byproduct (-CN instead of -CONH2) Intermediate->Nitrile Irreversible

Caption: Risk of dehydration of the primary alpha-amide to a nitrile under harsh activation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor solubility of HCl saltEnsure complete dissolution in DMF before adding to resin. Verify pH is basic (wet pH paper ~8-9) after DIPEA addition.
Nitrile Peak (+18 mass loss) Dehydration of

-amide
Switch from HATU to DIC/Oxyma or PyBOP/HOBt . Avoid excess base.
Epimerization (D to L) Over-activation or high baseUse Oxyma Pure as additive. Reduce coupling time; do not leave overnight.
Precipitate in Reaction Urea formation (from DCC)Use DIC (urea is soluble in DMF). If using DCC, filter before adding to resin.

References

  • Lefrancier, P., et al. (1977). "Synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some N-acetylmuramyl-peptide analogs." International Journal of Peptide and Protein Research, 9(4), 249-257.

  • Bachem. "Peptide Manufacturing: Step-By-Step Guide & Side Reactions." Bachem Technical Guides.

  • Liu, G., et al. (2000). "Solid-phase synthesis of muramyl dipeptide (MDP) derivatives using a multipin method."[3] Bioorganic & Medicinal Chemistry Letters, 10(12), 1361-1363.[3]

  • Vertex Pharmaceuticals. "Muramyl dipeptides and process for preparation thereof." WO2023161962A1.

Sources

Application Note: Strategic Utilization of D-Isoglutamine Benzyl Ester in Next-Gen Adjuvant Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals involved in the design of innate immune modulators. It details the strategic utilization of D-Isoglutamine benzyl ester as a critical chiral building block for synthesizing Muramyl Dipeptide (MDP) analogues, specifically targeting the NOD2 receptor to enhance vaccine immunogenicity.

Executive Summary

D-Isoglutamine benzyl ester is the pivotal intermediate in the synthesis of Muramyl Dipeptide (MDP) and its lipophilic derivatives (e.g., Murabutide, Romurtide). While MDP is the minimal bioactive peptidoglycan motif capable of activating the NOD2 receptor , its clinical utility is limited by rapid clearance and pyrogenicity.[1][2][3]

This guide details how D-Isoglutamine benzyl ester is used to:

  • Preserve Chirality: Maintain the critical D-configuration essential for adjuvant activity (L-isomers are inactive).

  • Modulate Lipophilicity: Serve as a precursor for hydrophobic MDP analogues that possess superior cellular uptake and reduced systemic toxicity.

  • Facilitate Orthogonal Synthesis: Allow for selective modification of the muramic acid moiety while protecting the glutamate carboxyl terminus.

Scientific Background & Mechanism[4][5]

The Pharmacophore: Why D-Isoglutamine?

The innate immune receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) specifically recognizes the MurNAc-L-Ala-D-isoGln motif.[1][2][3] Structure-Activity Relationship (SAR) studies confirm that the D-configuration of the isoglutamine residue is non-negotiable for activity. The benzyl ester form allows chemists to couple this residue to the glycan backbone without side reactions, and subsequently modify the C-terminus to tune pharmacokinetics.

Mechanism of Action (NOD2 Signaling)

Upon successful synthesis and delivery (facilitated by the lipophilic nature of ester derivatives), the adjuvant activates the NOD2 signaling cascade, leading to the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) that drive Th1/Th17 adaptive immunity.

NOD2_Pathway cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus Adjuvant MDP Derivative (Lipophilic Ester) Endosome Endosomal Escape Adjuvant->Endosome Cellular Uptake NOD2 NOD2 Receptor (Inactive) Endosome->NOD2 Ligand Binding NOD2_Act NOD2 Oligomer (Active) NOD2->NOD2_Act Oligomerization RIPK2 RIPK2 NOD2_Act->RIPK2 Recruitment TAK1 TAK1 Complex RIPK2->TAK1 Polyubiquitination NFkB_IkB NF-κB / IκB TAK1->NFkB_IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_IkB->NFkB Translocation Transcription Cytokine Gene Transcription NFkB->Transcription Promoter Binding

Figure 1: The NOD2 signaling pathway activated by MDP derivatives synthesized from D-Isoglutamine benzyl ester.

Experimental Protocols

Protocol A: Synthesis of Lipophilic MDP Analogues

Objective: Synthesize N-acetylmuramyl-L-alanyl-D-isoglutamine benzyl ester (MDP-OBn) as a high-purity intermediate for vaccine adjuvant development.

Reagents Required:

  • Starting Material: D-Isoglutamine benzyl ester hydrochloride (H-D-isoGln-OBn·HCl).

  • Coupling Partner: Boc-L-Alanine (or N-Acetylmuramic acid activated ester).

  • Coupling Agents: EDC·HCl, HOBt, DIPEA.

  • Solvents: Anhydrous DMF, DCM.

Workflow:

  • Dipeptide Formation (L-Ala-D-isoGln-OBn):

    • Dissolve Boc-L-Alanine (1.0 eq) and H-D-isoGln-OBn·HCl (1.0 eq) in anhydrous DMF.

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C.

    • Add DIPEA (2.5 eq) dropwise to adjust pH to ~8.

    • Stir at RT for 12 hours. Monitor via TLC (CHCl3:MeOH 9:1).

    • Workup: Dilute with EtOAc, wash with 5% citric acid, 5% NaHCO3, and brine. Dry over Na2SO4.

    • Deprotection: Treat with TFA/DCM (1:1) to remove Boc group, yielding H-L-Ala-D-isoGln-OBn .

  • Convergent Coupling (MurNAc Attachment):

    • Activate N-Acetylmuramic acid (MurNAc) using NHS/DCC or HATU.

    • React activated MurNAc with H-L-Ala-D-isoGln-OBn under basic conditions (DIPEA).

    • Purify via silica gel chromatography.[4]

  • Diversification (The "Fork in the Road"):

    • Path A (Hydrophilic Adjuvant): Catalytic hydrogenolysis (H2, Pd/C) removes the benzyl ester to yield standard MDP (water-soluble).

    • Path B (Lipophilic Adjuvant): Perform transesterification or keep the benzyl ester to enhance endosomal escape.

Protocol B: Biological Validation (HEK-Blue™ NOD2 Assay)

Objective: Quantify the adjuvant potency of the synthesized ester derivative compared to standard MDP.

Materials:

  • HEK-Blue™ hNOD2 cells (InvivoGen).

  • Control: L18-MDP (Positive), MDP (Reference).

  • Detection Reagent: QUANTI-Blue™ (SEAP detection medium).

Step-by-Step:

  • Preparation: Resuspend D-Isoglutamine benzyl ester derivatives in DMSO (stock 10 mg/mL). Dilute in sterile water to working concentrations (10 ng/mL – 10 µg/mL).

  • Cell Plating: Prepare HEK-Blue hNOD2 cell suspension (~2.8 x 10^5 cells/mL) in HEK-Blue Detection medium.

  • Stimulation: Add 20 µL of adjuvant sample to a 96-well plate. Add 180 µL of cell suspension.

  • Incubation: Incubate at 37°C, 5% CO2 for 24 hours.

  • Readout: Measure SEAP activity using a spectrophotometer at 620–655 nm.

  • Analysis: Calculate EC50 values. Note: Benzyl ester derivatives often show a right-shifted dose-response curve but higher Vmax due to improved intracellular bioavailability.

Formulation Strategy: Liposomal Delivery

Direct injection of ester derivatives can be challenging due to solubility. Liposomal encapsulation is the industry standard for these hydrophobic adjuvants.

Formulation_Workflow cluster_inputs Components Lipid DOPC / Cholesterol (Lipid Phase) Mix Solvent Dissolution (Chloroform/Methanol) Lipid->Mix Adjuvant D-IsoGln Benzyl Ester Derivative Adjuvant->Mix Film Thin Film Formation (Rotary Evaporation) Mix->Film Hydrate Hydration (PBS + Antigen) Film->Hydrate Size Extrusion (100nm Polycarbonate) Hydrate->Size Final Final Vaccine Adjuvant System Size->Final

Figure 2: Liposomal formulation workflow for hydrophobic MDP derivatives.

Comparative Data: Ester vs. Acid

The following table summarizes why the benzyl ester intermediate is often retained or modified into a lipophilic tail rather than hydrolyzed to the free acid for vaccine applications.

FeatureMDP (Free Acid)D-IsoGln Benzyl Ester DerivativeImpact on Development
Hydrophilicity High (Water soluble)Low (Lipophilic)Ester allows encapsulation in LNPs/Liposomes.
Cellular Uptake Poor (Requires endocytosis)High (Passive diffusion)Ester derivatives show higher cytosolic availability.
Pyrogenicity High (Fever inducing)ReducedLipophilicity alters biodistribution, reducing systemic cytokine storms.
Half-life Short (< 1 hour)ExtendedDepot effect at injection site.

References

  • Girardin, S. E., et al. (2003). "Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection."[1][2][3] Journal of Biological Chemistry. Link

  • Uehori, J., et al. (2005). "Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: Mono-acylated MDPs are good adjuvants." Journal of Immunology. Link

  • InvivoGen. "HEK-Blue™ hNOD2 Cells Protocol." InvivoGen Product Guides. Link

  • Khan, F. A., et al. (2021).[5] "Improved Synthesis of D-Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications." European Journal of Organic Chemistry.[6] Link

  • PubChem. "D-isoglutamine benzyl ester Compound Summary." National Library of Medicine. Link

Sources

Use of D-Isoglutamine benzyl ester as a building block for NOD2 agonists

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and immunology. It details the strategic use of D-Isoglutamine benzyl ester (CAS 18800-74-3) as a pivotal building block for synthesizing Muramyl Dipeptide (MDP) and its lipophilic analogs—potent agonists of the NOD2 receptor.

Executive Summary

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2 ) is a critical cytosolic pattern recognition receptor (PRR). Its activation by muramyl dipeptide (MDP)—a peptidoglycan fragment—triggers the NF-κB signaling cascade, driving innate immune responses.

D-Isoglutamine benzyl ester serves as the industry-standard "anchor" for synthesizing NOD2 agonists. Its benzyl protecting group provides two distinct advantages:

  • Synthetic Fidelity: It protects the C-terminal carboxylic acid during peptide coupling, preventing side reactions (e.g., polymerization) while maintaining the essential D-configuration.

  • Versatility: It can be removed via hydrogenolysis to yield the classic hydrophilic MDP (free acid) or retained/transesterified to generate lipophilic analogs with enhanced cellular permeability.

Mechanism of Action & Signaling Pathway

Understanding the biological target is prerequisite to effective synthesis. NOD2 recognizes the specific MurNAc-L-Ala-D-isoGln motif.[1][2][3] The D-isoglutamine residue is the primary determinant of specificity; replacing it with L-isoglutamine or L-glutamine abolishes activity.

NOD2 Signaling Cascade

Upon ligand binding, NOD2 undergoes conformational changes, recruiting RIPK2, which leads to the ubiquitination of NEMO and subsequent NF-κB translocation.

NOD2_Signaling MDP MDP / Agonist NOD2 NOD2 Receptor (Cytosolic) MDP->NOD2 Ligand Binding RIPK2 RIPK2 (Kinase) NOD2->RIPK2 Recruitment (CARD-CARD) TAK1 TAK1 Complex RIPK2->TAK1 Polyubiquitination IKK IKK Complex (NEMO) TAK1->IKK Phosphorylation NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Degradation of IκB NFkB_Nuc NF-κB (Active/Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Nuc->Cytokines Transcription

Figure 1: The NOD2 signaling pathway. The D-isoglutamine moiety of the agonist is critical for the initial binding event with the NOD2 LRR domain.

Chemical Synthesis Protocol

This protocol describes the synthesis of Muramyl Dipeptide (MDP) using D-Isoglutamine benzyl ester hydrochloride.

Target Compound: N-Acetylmuramyl-L-Alanyl-D-Isoglutamine Starting Material: D-Isoglutamine benzyl ester HCl (H-D-isoGln-OBn·HCl)

Phase A: Materials & Reagents
ReagentGrade/SpecPurpose
D-Isoglutamine benzyl ester HCl >98% Chiral PurityCore Building Block
Boc-L-Alanine>99%Linker Amino Acid
N-Acetylmuramic acid (MurNAc)>95%Sugar Moiety
EDC[4]·HClCoupling GradeCarbodiimide Activator
HOBt (anhydrous)Synthesis GradeRacemization Suppressor
DIPEA (Diisopropylethylamine)AnhydrousBase
DMF (Dimethylformamide)AnhydrousSolvent
Pd/C (10%)CatalystHydrogenolysis (Deprotection)
Phase B: Step-by-Step Synthesis Workflow
Step 1: Coupling L-Alanine to D-IsoGln-OBn

Rationale: We build the peptide backbone first. Using Boc-L-Ala allows for controlled deprotection later.

  • Dissolution: Dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.1 M concentration) under nitrogen.

  • Activation: Cool to 0°C. Add EDC·HCl (1.2 eq). Stir for 15 minutes.

  • Addition: Add D-Isoglutamine benzyl ester HCl (1.0 eq) followed by DIPEA (2.5 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Work-up: Dilute with EtOAc. Wash sequentially with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Intermediate QC: Verify Boc-L-Ala-D-isoGln-OBn via LC-MS (Expected M+H).

Step 2: Boc-Deprotection and MurNAc Coupling

Rationale: Removal of the Boc group exposes the N-terminus for attachment to the sugar acid.

  • Deprotection: Treat the intermediate from Step 1 with TFA/DCM (1:1 v/v) for 1 hour at RT. Evaporate volatiles and co-evaporate with toluene to remove residual TFA.

  • Coupling: Dissolve N-Acetylmuramic acid (1.0 eq) and HOBt (1.2 eq) in DMF. Activate with EDC·HCl (1.2 eq) at 0°C.

  • Combination: Add the deprotected dipeptide (H-L-Ala-D-isoGln-OBn) and DIPEA (3.0 eq).

  • Reaction: Stir at RT for 24 hours.

  • Purification: Flash chromatography (DCM/MeOH gradient). This yields MDP-Benzyl Ester .

Step 3: Final Deprotection (Hydrogenolysis)

Rationale: Removing the benzyl ester restores the native carboxylic acid required for high-affinity NOD2 binding in aqueous environments.

  • Setup: Dissolve MDP-Benzyl Ester in MeOH/H₂O (10:1).

  • Catalyst: Add 10% Pd/C (10% by weight of substrate).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 2–4 hours.

  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Lyophilize the filtrate to obtain MDP (Free Acid) as a white powder.

Synthesis_Workflow Start Start: D-IsoGln-OBn Step1 Step 1: Coupling (+ Boc-L-Ala) Start->Step1 Inter1 Boc-L-Ala-D-IsoGln-OBn Step1->Inter1 Step2 Step 2: Deprotection (TFA) & Coupling (+ MurNAc) Inter1->Step2 Inter2 MDP-Benzyl Ester Step2->Inter2 Step3 Step 3: Hydrogenolysis (H2, Pd/C) Inter2->Step3 Final Final Product: MDP (Free Acid) Step3->Final

Figure 2: Synthetic workflow converting D-Isoglutamine benzyl ester into active MDP.

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous validation.

MethodParameterAcceptance Criteria
HPLC Purity> 98% (Area under curve)
Chiral HPLC StereochemistryNo detectable L-isoGln epimer
1H-NMR StructureCharacteristic anomeric proton (sugar) and benzyl peaks (if ester)
HRMS IdentityMass error < 5 ppm

Expert Tip: The D-isoglutamine benzyl ester is prone to cyclization (glutarimide formation) under strongly basic conditions. Always maintain pH < 8 during workups.

Biological Evaluation: NOD2 Reporter Assay

To confirm the agonist activity of your synthesized compound, use a validated cellular model.[4]

Protocol: HEK-Blue™ NOD2 Assay

  • Cell Line: HEK-Blue™ hNOD2 cells (InvivoGen) engineered with an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

  • Seeding: Plate cells in HEK-Blue™ Detection medium (20,000 cells/well in 96-well plate).

  • Treatment: Add synthesized MDP or D-isoGln derivatives (1 ng/mL to 10 µg/mL).

    • Positive Control: Commercial MDP (10 µg/mL).

    • Negative Control: Untreated medium.

  • Incubation: 16–24 hours at 37°C, 5% CO₂.

  • Readout: Measure SEAP activity via spectrophotometry at 620–655 nm. A color change from pink to blue indicates NOD2 activation.

References

  • Girardin, S. E., et al. (2003). "Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection."[2][3][5][6] Journal of Biological Chemistry. Link

  • Inohara, N., & Nuñez, G. (2003). "NODs: intracellular proteins involved in inflammation and apoptosis." Nature Reviews Immunology. Link

  • InvivoGen. "HEK-Blue™ NOD2 Cells Protocol." InvivoGen Product Guides. Link

  • ChemRxiv. "Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides." ChemRxiv Preprints. Link

  • PubChem. "D-Isoglutamine benzyl ester Compound Summary." National Library of Medicine. Link

Sources

Application Note & Protocol: Solution-Phase Coupling Strategies for L-alanyl-D-isoglutamine Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

L-alanyl-D-isoglutamine is the core dipeptide of muramyl dipeptide (MDP), a potent immunostimulatory molecule that serves as a minimal structural requirement for the adjuvant activity of bacterial peptidoglycans.[1] Its benzyl ester derivative is a critical synthetic intermediate, enabling the selective modification of the N-terminus to create novel immunomodulators, vaccine adjuvants, and targeted drug delivery systems.[2] This application note provides a detailed, field-proven protocol for the efficient solution-phase coupling of a generic carboxylic acid to the N-terminus of L-alanyl-D-isoglutamine benzyl ester. We delve into the mechanistic rationale behind the chosen methodology, emphasizing the widely adopted and robust carbodiimide-mediated approach, and provide a comprehensive, step-by-step guide from reaction setup to product characterization and troubleshooting.

Foundational Principles: The Chemistry of Amide Bond Formation

The coupling of a carboxylic acid (R-COOH) to the primary amine of L-alanyl-D-isoglutamine benzyl ester is a peptide bond formation reaction. Direct condensation is thermodynamically unfavorable; therefore, the carboxylic acid must first be "activated." Our protocol employs the carbodiimide method, a cornerstone of modern peptide synthesis for its reliability and operational simplicity.[3]

The Role of EDC and HOBt

The core of our strategy involves two key reagents:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl): EDC is a water-soluble carbodiimide that reacts with the carboxylic acid partner to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. A significant advantage of EDC is that its urea byproduct is also water-soluble, simplifying its removal during the aqueous work-up phase.[4]

  • Hydroxybenzotriazole (HOBt): While the O-acylisourea intermediate can react directly with the amine, it is also prone to racemization and can rearrange into a stable N-acylurea, terminating the reaction. HOBt is introduced as an additive to trap the O-acylisourea in situ, converting it into an HOBt-active ester. This new intermediate is more stable against rearrangement but highly reactive towards the amine, leading to higher yields and, crucially, suppressing the racemization of the activated amino acid.[3]

The benzyl ester on the D-isoglutamine C-terminus is a robust protecting group, stable to the mildly acidic and basic conditions of the coupling reaction and subsequent work-up. This orthogonality is a key feature of the Boc/Bzl protection strategy in peptide synthesis, ensuring the C-terminus remains unreactive until a specific deprotection step, such as catalytic hydrogenolysis, is performed.[5]

General Reaction Mechanism

The following diagram outlines the key transformations in the EDC/HOBt-mediated coupling process.

G cluster_activation Activation Phase cluster_coupling Coupling Phase R_COOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) R_COOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester (Suppresses Racemization) O_acylisourea->HOBt_ester + HOBt HOBt HOBt HOBt->HOBt_ester Final_Product Coupled Product (Amide Bond Formed) HOBt_ester->Final_Product + Amine Peptide_Amine L-Ala-D-iGln-OBn (Free Amine) Peptide_Amine->Final_Product

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Materials, Reagents, and Equipment

Successful execution requires high-quality reagents and adherence to anhydrous conditions to prevent hydrolysis of activated intermediates.

Reagent / Material Grade / Specification Rationale / Key Consideration
L-alanyl-D-isoglutamine benzyl ester≥97% PurityOften available as a hydrochloride or TFA salt. Must be neutralized in situ.
Carboxylic Acid of Interest≥98% PurityThe molecule to be coupled. Must be dry.
EDC·HCl≥98% PurityStore desiccated at -20°C. Handle quickly as it is hygroscopic.
HOBt (Hydrate)≥97% PurityThe hydrate form is commonly used and effective.
Dichloromethane (DCM)Anhydrous (<50 ppm H₂O)Primary reaction solvent. Must be dry to prevent hydrolysis.
Dimethylformamide (DMF)Anhydrous (<50 ppm H₂O)Co-solvent for reagents with poor DCM solubility.
N,N-Diisopropylethylamine (DIPEA)Reagent Grade, ≥99%Non-nucleophilic base for neutralizing amine salts. Redistill if necessary.
Ethyl Acetate (EtOAc)ACS GradeUsed for extraction during work-up.
Hydrochloric Acid (HCl)1 M aqueous solutionFor acidic wash to remove DIPEA and residual EDC.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionFor basic wash to remove HOBt and unreacted carboxylic acid.
Sodium Chloride (Brine)Saturated aqueous solutionFor final wash to reduce the aqueous content in the organic layer.
Magnesium Sulfate (MgSO₄)AnhydrousDrying agent for the organic phase.
Silica Gel230-400 meshFor flash column chromatography purification.
Inert Gas SupplyNitrogen or ArgonTo maintain an anhydrous reaction atmosphere.
GlasswareOven-driedAll glassware must be free of water.

Detailed Experimental Protocol

This protocol details a general procedure for a 0.5 mmol scale reaction. Reagent quantities should be adjusted proportionally for different scales.

Workflow Overview

G Start Setup 1. Reagent Prep & Dissolution Start->Setup Activation 2. Carboxylic Acid Activation Setup->Activation Coupling 3. Amine Addition & Coupling Activation->Coupling Workup 4. Aqueous Work-up Coupling->Workup Purify 5. Chromatography Workup->Purify Analyze 6. Characterization Purify->Analyze End Analyze->End

Caption: High-level experimental workflow for the coupling reaction.

Step-by-Step Procedure

1. Reagent Preparation (Time: 20 minutes)

  • Assume L-alanyl-D-isoglutamine benzyl ester is provided as a hydrochloride salt (M.W. = 385.85 g/mol ).

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid of interest (0.5 mmol, 1.0 eq.) and HOBt hydrate (0.55 mmol, 1.1 eq., ~84 mg) in 10 mL of anhydrous DCM under an inert atmosphere.

  • In a separate oven-dried 25 mL flask, suspend L-alanyl-D-isoglutamine benzyl ester hydrochloride (0.5 mmol, 1.0 eq., ~193 mg) in 5 mL of anhydrous DCM.

2. Activation and Neutralization (Time: 30 minutes)

  • Cool the flask containing the carboxylic acid and HOBt to 0°C using an ice-water bath.

  • To this cooled solution, add EDC·HCl (0.6 mmol, 1.2 eq., ~115 mg) in one portion. The solution may become cloudy. Stir at 0°C for 20-30 minutes. This is the activation period .[6]

  • While the activation is proceeding, add DIPEA (0.55 mmol, 1.1 eq., ~96 µL) to the suspension of the peptide salt. Stir at room temperature until the solution becomes clear, indicating neutralization of the hydrochloride salt.

3. The Coupling Reaction (Time: 12-24 hours)

  • Slowly add the neutralized solution of L-alanyl-D-isoglutamine benzyl ester to the activated carboxylic acid mixture at 0°C.

  • Allow the reaction flask to slowly warm to room temperature and stir for 12-24 hours under an inert atmosphere.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A common mobile phase is 5-10% Methanol in DCM. Stain with ninhydrin; the starting peptide amine will stain positive (purple/blue), while the coupled product will be ninhydrin-negative.

4. Aqueous Work-up (Time: 45 minutes)

  • Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 15 mL) - Removes DIPEA and unreacted EDC.

    • Saturated NaHCO₃ (2 x 15 mL) - Removes HOBt and unreacted carboxylic acid.

    • Brine (1 x 15 mL) - Reduces the amount of dissolved water.[4][7]

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

5. Purification (Time: 1-3 hours)

  • Purify the crude residue by flash column chromatography on silica gel.

  • The choice of eluent depends on the polarity of the coupled product. A typical starting point is a gradient of 0-5% methanol in dichloromethane or 20-80% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.

6. Product Characterization

  • ¹H NMR: Confirm the presence of signals from both coupling partners and the disappearance of the N-terminal amine proton.

  • Mass Spectrometry (ESI-MS): Verify the molecular weight of the coupled product ([M+H]⁺ or [M+Na]⁺).

  • HPLC: Assess the purity of the final compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive EDC (hydrolyzed).2. Wet solvents or reagents.3. Incomplete activation or coupling time.1. Use fresh EDC from a desiccator.2. Ensure all solvents are anhydrous and glassware is oven-dried.3. Extend activation time to 45 min and reaction time to 24h.
Multiple Byproducts 1. Side reaction of the O-acylisourea intermediate.2. Impure starting materials.3. Racemization.1. Ensure HOBt is added before EDC.2. Verify purity of starting materials before the reaction.3. Maintain 0°C during activation and amine addition. Consider using HOAt as an alternative to HOBt for difficult couplings.
Starting Material Remains 1. Insufficient equivalents of coupling reagents.2. Sterically hindered carboxylic acid.1. Increase EDC and HOBt to 1.5 equivalents.2. For hindered acids, switch to a more powerful coupling reagent system like HATU/DIPEA.

Post-Coupling Strategy: Benzyl Ester Deprotection

For many applications, the final desired product is the free acid. The benzyl ester (OBn) can be efficiently cleaved under mild conditions via catalytic hydrogenolysis.

  • Procedure: Dissolve the purified, coupled product in methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C, ~10% by weight). Subject the mixture to a hydrogen atmosphere (typically via a balloon or Parr shaker) for 2-12 hours.[6] Filter the catalyst through Celite and remove the solvent in vacuo to yield the deprotected product.

References

  • N-(2-O- -(R)-lactoyl)-L-alanyl-D-isoglutamine benzyl ester. LookChem.[Link]

  • N-acetylisomuramyl-L-alanyl-D-isoglutamine. LookChem.[Link]

  • Benzyl N-Acetyl-6-O-benzyl-α-Muramyl-L-Alanyl-D-Isoglutamine. Glycane.[Link]

  • D-isoglutamine benzyl ester. PubChem, National Center for Biotechnology Information.[Link]

  • Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides. Beilstein Journal of Organic Chemistry.[Link]

  • Structure of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP). ResearchGate.[Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Università degli Studi di Milano.[Link]

  • N-Acetylmuramyl-L-alanyl-D-isoglutamine hydrate (Muramyl Dipeptide: MDP). Chondrex, Inc.[Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.[Link]

Sources

Catalytic hydrogenolysis for deprotection of benzyl esters in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deprotection of Benzyl Esters in Peptide Synthesis via Catalytic Hydrogenolysis

Executive Summary

The benzyl ester (OBn) remains a cornerstone protecting group for carboxylic acids (C-terminus, Asp, Glu) due to its orthogonality to acid-labile groups (Boc) and base-labile groups (Fmoc). However, its removal via catalytic hydrogenolysis is frequently the bottleneck in late-stage peptide synthesis. Issues such as catalyst poisoning by sulfur-containing residues (Cys, Met), aggregation-induced insolubility, and safety hazards associated with hydrogen gas often derail scale-up.

This guide moves beyond standard textbook protocols. It provides a mechanistic rationale for solvent selection, strategies to mitigate catalyst poisoning, and two validated protocols: Standard Hydrogenolysis and Transfer Hydrogenolysis .

Mechanistic Foundation

Understanding the surface chemistry of Palladium on Carbon (Pd/C) is critical for troubleshooting. The reaction is not a simple solution-phase interaction; it is a heterogeneous surface phenomenon governed by adsorption isotherms.

The Catalytic Cycle

The deprotection proceeds via an oxidative addition/reductive elimination pathway on the metal surface.

  • Adsorption: The benzyl ester adsorbs onto the Pd surface.

  • Insertion: The benzylic C-O bond is cleaved via oxidative addition.

  • Hydrogenation: Surface-bound hydrides (from

    
     or donor) intercept the benzyl species.
    
  • Release: Toluene is released as a byproduct; the free carboxylic acid desorbs.

Figure 1: Mechanistic Pathway of Benzyl Ester Hydrogenolysis

Hydrogenolysis Substrate Peptide-COOBn (Solution) Adsorption Adsorption onto Pd Surface Substrate->Adsorption Diffusion OxAdd Oxidative Addition (C-O Cleavage) Adsorption->OxAdd SurfaceSpecies Pd-Peptide + Pd-Bn OxAdd->SurfaceSpecies Hydrogenation Hydride Transfer (from H2/Donor) SurfaceSpecies->Hydrogenation Rate Limiting Step Products Peptide-COOH + Toluene Hydrogenation->Products Desorption

Caption: The heterogeneous catalytic cycle. Note that steric bulk in peptides can inhibit the initial adsorption step.

Critical Parameters & Optimization

The Solvent Hierarchy

Solvent choice dictates the conformation of the peptide and the activity of the catalyst.

SolventEfficacyRationale
Acetic Acid (AcOH) Highest Protonates amines (preventing N-poisoning of Pd); breaks peptide aggregates; highly soluble for polar peptides.
Methanol (MeOH) HighStandard choice; high gas solubility. Risk of esterification if left too long with acid traces.
TFE (Trifluoroethanol) HighExcellent for disrupting beta-sheets and solubilizing protected peptides.
THF/Dioxane MediumGood for hydrophobic segments; poor hydrogen gas solubility compared to MeOH.
DMF/DMAc Low Avoid if possible. Strong adsorption to Pd surface competes with substrate; difficult to remove.
The Sulfur Problem (Cys/Met)

Sulfur is a potent catalyst poison. The lone pairs on Methionine (Met) and Cysteine (Cys) bind irreversibly to Pd active sites.

  • The Risk: Incomplete deprotection or desulfurization (e.g., Met

    
     Homoserine).
    
  • The Strategy:

    • Met(O) Protection: Use Methionine Sulfoxide. The sulfoxide does not poison Pd. Reduce Met(O) back to Met post-deprotection (using

      
      ).
      
    • Catalyst Overloading: Increase Pd/C loading from 10 wt% to 50-100 wt% relative to peptide.

    • Alternative Catalyst: Use Pd(OH)₂ (Pearlman’s Catalyst) .[1][2] It is more electron-deficient and often more robust against mild poisoning.

Experimental Protocols

Protocol A: Standard Batch Hydrogenolysis (Balloon)

Best for: Routine deprotection of peptides without sulfur residues.

Materials:

  • Peptide-OBn substrate

  • 10% Pd/C (wet support preferred to minimize pyrophoric risk)

  • Solvent: MeOH or 90% AcOH

  • Hydrogen balloon (double-walled)

Procedure:

  • Preparation: Dissolve peptide in the chosen solvent (approx. 10-20 mL/g). If solubility is poor, add TFE or warm gently (

    
    ).
    
  • Inerting: Flush the flask with Nitrogen (

    
    ) or Argon.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w relative to peptide).[3]

    • Safety: Always add catalyst to a blanketed, wet solution. Adding dry catalyst to solvent vapors can ignite.

  • Hydrogenation: Evacuate the flask (vacuum) and backfill with

    
    . Repeat 3 times. Leave under 
    
    
    
    balloon pressure.
  • Monitoring: Stir vigorously. Reaction is typically complete in 2-4 hours. Monitor via HPLC (shift in retention time) or TLC.[3]

  • Work-up: Filter through a Celite pad to remove Pd. Wash the pad with fresh solvent. Concentrate filtrate.[4]

Protocol B: Transfer Hydrogenolysis (Ammonium Formate)

Best for: Scalability, safety (no gas cylinders), and faster kinetics.

Mechanism: Formate decomposes on Pd to release


 and 

in situ at the catalyst surface, creating a high local concentration of active hydrogen.

Procedure:

  • Dissolution: Dissolve peptide in MeOH or DMF/MeOH (1:1).

  • Inerting: Flush with

    
    .
    
  • Catalyst: Add 10% Pd/C (10% w/w).

  • Donor Addition: Add Ammonium Formate (

    
    ), 5-10 equivalents.
    
    • Note: The reaction is endothermic; mild heating (

      
      ) may be required.
      
  • Reaction: Stir open to an inert bubbler (to vent

    
    ). Reaction is often complete in <1 hour.
    
  • Work-up: Filter catalyst. The byproduct is volatile ammonia and

    
    , leaving a very clean product.
    

Decision Matrix & Troubleshooting

Figure 2: Process Decision Tree

DecisionTree Start Start: Peptide-OBn Deprotection SulfurCheck Contains Cys or Met? Start->SulfurCheck NoSulfur No Sulfur SulfurCheck->NoSulfur No YesSulfur Yes (Cys/Met) SulfurCheck->YesSulfur Yes Difficult Is Sequence Aggregation Prone? NoSulfur->Difficult SulfurStrategy Strategy: 1. Use Pd(OH)2 (Pearlman's) 2. High Loading (100% w/w) 3. Or use HF/TFMSA (Acidolysis) YesSulfur->SulfurStrategy Standard Protocol A: H2 Balloon Solvent: MeOH or AcOH Transfer Protocol B: Transfer Hydrogenation (Ammonium Formate) Standard->Transfer Alt: Faster Kinetics Difficult->Standard No SolventChange Use TFE or HFIP as Co-solvent Heat to 40°C Difficult->SolventChange Yes

Caption: Workflow for selecting the optimal deprotection strategy based on peptide composition.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Reaction Stalls (<50%) Catalyst Poisoning (Amines)Add 1-5% Acetic Acid to protonate amines.
Reaction Stalls (General)

Starvation
Increase stirring speed (RPM). The reaction is diffusion-limited.
Product Precipitation Low SolubilitySwitch to TFE or HFIP. Add warm DMF.
Loss of Fmoc Group Base SensitivityIf using Ammonium Formate, ensure pH isn't too basic (Ammonia evolution).
Desulfurization Met/Cys reductionSwitch to acidolysis (HF/TFMSA) or protect as Met(O).

Safety: The Pyrophoric Hazard

Pd/C is pyrophoric when dry. It can ignite methanol vapors instantly upon exposure to air.

  • Rule 1: Never add dry catalyst to a flask containing solvent. Add catalyst first, blanket with

    
    , then add solvent.
    
  • Rule 2: Keep the catalyst wet (50% water content commercial grades are safer).

  • Disposal: Spent catalyst is more pyrophoric than fresh catalyst due to adsorbed hydrogen. Filter through Celite, keep wet with water, and dispose of in a dedicated metal waste container.

References

  • Rylander, P. N. (1985). Hydrogenation Methods. Academic Press.
  • Transfer Hydrogenolysis (Ammonium Formate): Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the removal of hydrogenolyzable protecting groups.[5][6] Synthesis, 1980(11), 929-932. Link

  • Solvent Effects & Acetic Acid: Möller, C., et al. (2018). Optimization of Hydrogenolysis Conditions. ChemMedChem, 13, 2271-2280.[2] Link

  • Sulfur Poisoning & Mitigation: Ma, S., et al. (2024). Strategies to Prevent Catalyst Poisoning in Industrial Hydrogenation. Catalysts, 14(3). Link

  • Peptide Protecting Groups Guide: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

Sources

Application Notes & Protocols: Asymmetric Synthesis of α-Amino Acids Using Benzyl Ester Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Benzyl Esters in Asymmetric Amino Acid Synthesis

Optically pure α-amino acids are the fundamental building blocks of peptides, proteins, and numerous pharmaceuticals. Their synthesis in an enantiomerically pure form is a cornerstone of modern organic chemistry and drug development. Asymmetric synthesis, the selective production of a single enantiomer, relies on precise control over bond-forming reactions. A critical component of this control is the strategic use of protecting groups, which mask reactive functionalities to prevent unwanted side reactions.

The benzyl ester is a venerable and highly effective protecting group for the C-terminal carboxylic acid of an amino acid. Its utility stems from a robust stability profile, compatible with a wide range of reaction conditions, and multiple, reliable methods for its removal.[1] Particularly, its stability to the acidic conditions used for tert-butoxycarbonyl (Boc) group removal and its lability under neutral catalytic hydrogenolysis conditions make it an integral part of the classic Boc/Bzl protection strategy in peptide synthesis.[1][2]

This guide provides an in-depth exploration of the benzyl ester's role in two powerful asymmetric synthesis methodologies: chiral auxiliary-mediated alkylation and phase-transfer catalysis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to empower researchers in their synthesis of custom amino acids.

Core Principles: The Chemistry of the Benzyl Ester Protecting Group

A successful asymmetric synthesis requires a protecting group that is easily installed, stable during the key stereocenter-forming reaction, and cleanly removed without compromising the newly formed chiral center. The benzyl ester excels in these areas.

Installation: Benzyl Esterification

The formation of the benzyl ester can be achieved through several methods, with the choice often depending on the scale and the nature of the N-terminal protecting group.

  • Direct Esterification: The most traditional method involves the Fischer-Speier esterification of the amino acid with benzyl alcohol, typically catalyzed by an acid like p-toluenesulfonic acid (p-TsOH). A critical consideration is the azeotropic removal of water to drive the equilibrium towards the product. The choice of solvent is paramount to prevent racemization; while historically benzene was used, safer and more effective solvents like cyclohexane are now employed to maintain enantiomeric integrity.[3]

  • Alkylation with Benzyl Bromide: A highly efficient and common method, especially for N-protected amino acids, involves the formation of a carboxylate salt, which is then alkylated with benzyl bromide. Using a cesium carbonate base to form the cesium salt in DMF is a particularly mild and effective approach.[1]

Stability Profile

The benzyl ester's value is significantly enhanced by its stability. It is resistant to the moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used to cleave N-terminal Boc groups and is also stable to the basic conditions often employed for the removal of Fmoc groups.[1] This orthogonality is fundamental to multi-step synthetic strategies.

Deprotection: Cleavage of the Benzyl Ester

The selective removal of the benzyl group is most often accomplished under mild conditions, preserving other sensitive functionalities.

  • Catalytic Hydrogenolysis: This is the most prevalent and advantageous method for benzyl ester cleavage.[4] The reaction involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. It proceeds under neutral conditions at room temperature, releasing the free carboxylic acid and toluene as the only byproduct. This clean conversion simplifies product purification.

  • Strong Acids: In synthetic schemes where other benzyl-based protecting groups are present (e.g., on side chains), strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) can be used for simultaneous, global deprotection, typically as the final step in a synthesis.[1]

Strategies for Asymmetric Induction

The benzyl ester serves as a robust C-terminal anchor in various strategies for creating the α-stereocenter. Below are two authoritative and widely used methods.

Chiral Auxiliary-Mediated Synthesis: The Schöllkopf Bislactim Ether Method

This powerful strategy relies on a recoverable chiral auxiliary to direct the stereochemical outcome of an alkylation reaction.[5] The Schöllkopf method utilizes a diketopiperazine derived from L-valine and glycine, which serves as a chiral template.[6][7]

The causality of this method is elegant: the bulky isopropyl group of the valine residue effectively shields one face of the glycine-derived enolate, forcing an incoming electrophile to attack from the opposite, less-hindered face. This results in exceptionally high diastereoselectivity. The use of a benzyl ester in the formation of the bislactim ether offers several advantages, including the stability of the intermediate and the direct formation of a C-terminally protected amino acid ready for further use in peptide synthesis.[7]

schollkopf_workflow A cyclo(-L-Val-Gly-) B Bisbenzyl Bislactim Ether A->B C Lithiated Intermediate (Enolate) B->C D Alkylated Bislactim Ether (High d.e.) C->D R-X (Electrophile) E D-Amino Acid Benzyl Ester D->E Mild H₃O⁺ (TFA) F Recovered Chiral Auxiliary D->F ptc_cycle cluster_phases Biphasic System org_phase Organic Phase (Toluene) aq_phase Aqueous Phase (50% NaOH) A Glycine Schiff Base (Bn Ester) B Enolate Anion (at interface) A->B OH⁻ (Base) C Chiral Ion Pair [Q]⁺[Enolate]⁻ B->C [Q*]⁺Cl⁻ (Chiral Catalyst) D Alkylated Product (in Organic Phase) C->D R-X (Alkyl Halide) E Catalyst Return [Q]⁺[OH]⁻ C->E E->B

Caption: The catalytic cycle of asymmetric phase-transfer alkylation.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Preparation of N-Boc-Alanine Benzyl Ester

This protocol describes the esterification of an N-protected amino acid using the cesium salt method. [1]

  • Materials: N-Boc-L-alanine, Cesium Carbonate (Cs₂CO₃), Benzyl Bromide (BnBr), Dimethylformamide (DMF), Diethyl Ether, Magnesium Sulfate (MgSO₄), Water, Brine.

  • Procedure:

    • Dissolve N-Boc-L-alanine (1.0 eq) in a minimal amount of methanol.

    • Add an aqueous solution of cesium carbonate (0.5 eq) and stir until a clear solution is formed.

    • Remove all solvent under reduced pressure to obtain the dry N-Boc-alanine cesium salt.

    • Dissolve the cesium salt in anhydrous DMF.

    • Add benzyl bromide (1.1 eq) to the solution and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract three times with diethyl ether.

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the N-Boc-alanine benzyl ester, which can be purified further by column chromatography if necessary.

Protocol 2: Asymmetric Synthesis of D-Phenylalanine Benzyl Ester (via Schöllkopf Method)

This protocol is adapted from the established bislactim ether methodology. [6][7]

  • Materials: (2S)-2,5-Bis(benzyloxy)-3-isopropyl-3,6-dihydropyrazine (bisbenzyl bislactim ether of cyclo(-L-Val-Gly-)), n-Butyllithium (n-BuLi, 1.6 M in hexanes), Benzyl Bromide (BnBr), Anhydrous Tetrahydrofuran (THF), Trifluoroacetic Acid (TFA).

  • Procedure:

    • Dissolve the bisbenzyl bislactim ether (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 15 minutes to ensure complete formation of the lithiated intermediate.

    • Add benzyl bromide (1.2 eq) dropwise to the cold solution. Stir at -78 °C for 2-4 hours.

    • Allow the reaction to warm slowly to room temperature and quench by adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude alkylated intermediate can be purified by chromatography.

    • For hydrolysis, dissolve the purified intermediate in a mixture of acetonitrile and 0.25 N aqueous trifluoroacetic acid.

    • Stir at room temperature for 24-48 hours until hydrolysis is complete (monitor by TLC).

    • Neutralize the mixture and extract the D-phenylalanine benzyl ester. The product can be purified by column chromatography to yield the final product with high enantiomeric excess (>95% ee). [7]

Protocol 3: Deprotection via Catalytic Hydrogenolysis

This protocol outlines the standard procedure for removing a C-terminal benzyl ester. [1][4]

  • Materials: Amino acid benzyl ester, Palladium on Carbon (10% Pd/C), Methanol or Ethanol, Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus).

  • Procedure:

    • Dissolve the amino acid benzyl ester in methanol or ethanol in a round-bottom flask equipped with a stir bar.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the substrate).

    • Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this purge cycle three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wet the Celite pad with the reaction solvent before and after filtration.

    • Rinse the filter cake with additional solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the deprotected amino acid.

Data Summary and Expected Outcomes

The described methods are known for their high efficiency and stereoselectivity. The following table summarizes typical results reported in the literature.

MethodTarget Amino AcidElectrophileTypical YieldStereoselectivity (de/ee)Reference
Schöllkopf Bislactim EtherD-PhenylalanineBenzyl Bromide~53% (hydrolyzed)>95% de[6][7]
O'Donnell PTCVariousAlkyl HalidesGood to Excellentup to 75% ee[8]
O'Donnell PTC (Cinchona Cat.)PhenylalanineBenzyl BromideHigh>90% ee[9]

Troubleshooting and Key Considerations

  • Preventing Racemization: Racemization is a primary concern in amino acid chemistry. During direct esterification, using non-polar, aprotic solvents like cyclohexane is crucial to suppress this side reaction. [3]During PTC, using the appropriate chiral catalyst and optimized conditions is key to ensuring high enantioselectivity.

  • Catalyst Poisoning: In catalytic hydrogenolysis, substrates containing sulfur (e.g., methionine, cysteine) can poison the palladium catalyst, inhibiting the reaction. In such cases, alternative deprotection methods or specialized catalysts may be required.

  • Purification Strategy: While chromatography is a standard purification technique, the tosylate salts of amino acid benzyl esters are often crystalline and can be purified by simple recrystallization, which is highly advantageous for large-scale synthesis. [3]* Orthogonality: The true power of the benzyl ester is realized when used in conjunction with an orthogonal N-protecting group. The Boc/Bzl strategy is a classic example, allowing for selective N-terminal deprotection without affecting the C-terminus until the final step. [1][2]

Conclusion

The benzyl ester protecting group is a robust and versatile tool in the asymmetric synthesis of α-amino acids. Its predictable stability and multiple options for mild deprotection have solidified its role in foundational synthetic strategies. By understanding the principles behind its application in methods like the Schöllkopf synthesis and O'Donnell phase-transfer catalysis, researchers, scientists, and drug development professionals can confidently design and execute the synthesis of both natural and unnatural amino acids, enabling the construction of novel peptides and complex molecular architectures.

References

  • Benchchem. (2025). Benzyl Ester vs.
  • Groth, U., Schmeck, C., & Schöllkopf, U. (1993). Asymmetric Synthesis of α-Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether of cyclo(-L-Val-Gly-). Liebigs Annalen der Chemie, 1993(3), 321-323.
  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing.
  • Bolchi, C., Bavo, F., & Pallavicini, M.
  • Benzyl Protection. Common Organic Chemistry.
  • Benzyl Esters. Organic Chemistry Portal.
  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.
  • Groth, U., Schmeck, C., & Schöllkopf, U. (1992). Asymmetric Synthesis of Alpha-Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether of cyclo(-L-Val-Gly-).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Chiral auxiliary. Wikipedia.
  • Nun, P., Pérez, V., Calmès, M., Martinez, J., & Lamaty, F. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Chemistry, 18(12), 3773-3779.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of D-Amino Acid Benzyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: D-AA-BN-001 Status: Open Subject: Technical Guide for Enantiopure Synthesis of D-Amino Acid Benzyl Esters Assigned Specialist: Senior Application Scientist

Executive Summary: The Chiral Integrity Challenge

Synthesizing benzyl esters of D-amino acids is a high-stakes operation. Unlike L-amino acids, D-isomers are often expensive synthetic precursors used in non-ribosomal peptide drugs (e.g., cyclosporine, vancomycin) and peptidomimetics.

The Core Problem: The


-carbon of an amino acid is weakly acidic. Under conditions of esterification—particularly when carboxyl activation is involved—this proton can be abstracted, leading to racemization  (loss of chiral purity). This occurs primarily through two mechanisms:[1]
  • Oxazolone (Azlactone) Formation: The most common pathway during activation.

  • Direct Enolization: Base-catalyzed proton abstraction.

This guide provides two validated protocols (Acid-Mediated and Base-Mediated) designed to suppress these mechanisms, alongside a diagnostic troubleshooting matrix.

Mechanistic Diagnostic: Why Racemization Occurs

Before attempting synthesis, you must understand the "Danger Zone." The diagram below illustrates the competing pathways.

RacemizationPathways cluster_prevention Prevention Strategies node_start Activated D-Amino Acid node_oxazolone Oxazolone Intermediate node_start->node_oxazolone Intramolecular Cyclization (Promoted by Heat/Base) node_D_product D-Benzyl Ester (Target) node_start->node_D_product Direct Attack (BnOH) Fast Kinetics node_enol Enol/Enolate (Achiral Planar) node_oxazolone->node_enol Base Abstraction of H+ node_L_isomer L-Isomer (Contaminant) node_oxazolone->node_L_isomer Ring Opening (BnOH) node_oxazolone->node_D_product Ring Opening (BnOH) node_enol->node_oxazolone Reprotonation (Random) strategy1 Use Urethane PG (Boc/Fmoc/Cbz) Inhibits Oxazolone strategy2 Avoid Strong Base (Use Cs2CO3 or Collidine)

Figure 1: The Kinetic Competition.[2] Racemization is often driven by the formation of the Oxazolone intermediate.[3] Once the oxazolone forms, the


-proton becomes highly acidic, facilitating rapid racemization via the enol form.
Validated Protocols

Do not use generic esterification methods. Choose the protocol based on your substrate's sensitivity.

Protocol A: The "Modern Mild" Method (Cesium Carbonate)

Best for: Acid-sensitive protecting groups (e.g., Boc) and high-value D-amino acids.

The Science: Cesium carbonate (


) is unique because the large Cesium cation is "soft" and soluble in organic solvents like DMF.[4] It promotes a "proximity-driven" alkylation without requiring the harsh heat of reflux or strong organic bases that strip the 

-proton [1].

Reagents:

  • D-Amino Acid (N-protected recommended, e.g., Boc-D-Phe-OH)

  • Cesium Carbonate (

    
    )[4][5][6][7]
    
  • Benzyl Bromide (

    
    )[8]
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the N-protected D-amino acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (1.0 equiv). Stir at Room Temperature  for 30 minutes.
    
    • Note: The solution may become slightly cloudy; this is the carboxylate salt forming.

  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.

  • Reaction: Stir at Room Temperature. Monitor by TLC (usually complete in 2–4 hours).

    • Critical Control Point:Do NOT heat. This reaction proceeds efficiently at 25°C. Heating promotes direct enolization.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated

    
     and Brine.
    

Why this works: The reaction proceeds via direct


 displacement of the bromide by the cesium carboxylate. Since no activating agent (like EDC/DCC) is used, the oxazolone pathway is completely bypassed.
Protocol B: The "Safe Azeotrope" Method (pTsOH/Cyclohexane)

Best for: Robust substrates, large-scale synthesis, and acid-stable groups (e.g., Z/Cbz).

The Science: Classic Fischer esterification uses Benzene or Toluene reflux. However, the boiling point of Toluene (110°C) is high enough to cause thermal racemization of sensitive amino acids like Phenylglycine or Cysteine. Cyclohexane (bp 81°C) forms an efficient azeotrope with water but boils at a safe temperature that preserves chirality [2].

Reagents:

  • D-Amino Acid (Free acid or salt)

  • Benzyl Alcohol (5.0 equiv - acts as reactant and solvent aid)

  • p-Toluenesulfonic acid monohydrate (pTsOH, 1.1 equiv)

  • Solvent: Cyclohexane[1][9][10]

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add D-Amino acid, pTsOH, and Benzyl Alcohol into Cyclohexane (approx 10 mL per gram of AA).

  • Reflux: Heat to reflux (approx 80–85°C bath temp).

  • Water Removal: Monitor the Dean-Stark trap. The reaction is complete when water collection ceases (typically 4–6 hours).

  • Precipitation: Cool to room temperature. Add dry Diethyl Ether or Ethyl Acetate.

  • Isolation: The product often crystallizes directly as the pTsOH salt. Filter and wash with ether.

Why this works: Protonation of the amino group (


) by pTsOH exerts a strong electron-withdrawing effect, but because the environment is acidic, the amine cannot act as a base to abstract the 

-proton. The lower boiling point of cyclohexane prevents thermal degradation.
Troubleshooting Matrix & FAQs

Q1: I am using EDC/DMAP for coupling, and I see 15% racemization. Why? A: DMAP (4-Dimethylaminopyridine) is the culprit.

  • Mechanism: DMAP is a basic nucleophilic catalyst. It accelerates the formation of the active ester but also highly favors the formation of the Oxazolone . Furthermore, it can directly abstract the

    
    -proton from the oxazolone.
    
  • Fix:

    • Switch to Protocol A (Cesium salt) to avoid activation entirely.

    • If you must use coupling reagents, replace DMAP with HOBt (1-Hydroxybenzotriazole) or Oxyma . These additives react with the oxazolone to form an active ester that is less prone to racemization [3].

Q2: My D-Cysteine benzyl ester is racemizing even with mild methods. A: Cysteine is notoriously prone to racemization due to the high acidity of the


-proton caused by the sulfur atom (electron-withdrawing).
  • Fix: Ensure the Sulfhydryl (-SH) group is protected (e.g., Trt, Acm) before esterification. Free -SH groups can participate in intramolecular catalysis. Use Protocol A strictly at room temperature or even 0°C.

Q3: Can I use Toluene instead of Cyclohexane for Protocol B? A: Only for "safe" amino acids like Alanine or Valine. For racemization-prone residues (Phe, Tyr, Phg, His, Cys), Toluene's boiling point (110°C) provides enough thermal energy to overcome the rotational barrier for racemization. Stick to Cyclohexane (81°C) or Benzene (80°C, if safety regulations permit) [2].

Comparison of Methods:

FeatureProtocol A (Cesium)Protocol B (pTsOH)
Mechanism

Alkylation
Acid Catalysis (Fischer)
pH Conditions Mildly BasicStrongly Acidic
Racemization Risk Extremely LowLow (if T < 85°C)
Substrate Scope Acid-sensitive (Boc)Acid-stable (Z, Free AA)
Yield High (>90%)Moderate to High (70-90%)
References
  • Kuo, C. H., & Lin, Y. A. (2024).[4] Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives.[4][5][6][7][11] The Journal of Organic Chemistry, 89(7), 4958–4970.[6]

  • Bolchi, C., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents.[9] Amino Acids, 47, 1071–1078.

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization).

Sources

Technical Support Center: Stability of D-Isoglutamine Benzyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Isoglutamine Benzyl Ester HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions, solutions to common experimental issues, and detailed protocols to ensure the stability and integrity of your D-Isoglutamine Benzyl Ester HCl.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage, handling, and stability of D-Isoglutamine Benzyl Ester HCl.

Q1: What are the recommended storage conditions for D-Isoglutamine Benzyl Ester HCl?

A1: To ensure the long-term stability of D-Isoglutamine Benzyl Ester HCl, it is recommended to store the compound at 0 - 8 °C.[1][2] The product should be kept in a tightly sealed container to prevent moisture absorption and away from strong oxidizing agents.[3][4] For optimal stability, storage in a cool, dark, and dry place is advised.[4]

Q2: What is the expected shelf life of D-Isoglutamine Benzyl Ester HCl?

A2: The shelf life of D-Isoglutamine Benzyl Ester HCl can vary depending on the supplier and storage conditions. It is crucial to refer to the Certificate of Analysis (CoA) provided with your specific lot for the recommended retest date or expiry date.[5] Proper storage at 0 - 8 °C in a well-closed container is critical to achieving the stated shelf life.

Q3: What are the visible signs of degradation of D-Isoglutamine Benzyl Ester HCl?

A3: D-Isoglutamine Benzyl Ester HCl is typically a white to off-white crystalline powder.[1][2] Visual signs of degradation may include a change in color (e.g., yellowing), clumping of the powder due to moisture absorption, or a noticeable change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to confirm the purity of the compound.

Q4: Is D-Isoglutamine Benzyl Ester HCl sensitive to light?

Q5: Can I dissolve D-Isoglutamine Benzyl Ester HCl in aqueous buffers for my experiments?

A5: Yes, D-Isoglutamine Benzyl Ester HCl is soluble in water.[2] However, the stability of the compound in aqueous solutions is pH-dependent. Benzyl esters are susceptible to hydrolysis, which can be accelerated at non-neutral pH.[7] It is advisable to prepare aqueous solutions fresh before use and to consider the pH of your experimental buffer. For longer-term storage in solution, consider aprotic organic solvents, and store at low temperatures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of D-Isoglutamine Benzyl Ester HCl, with a focus on stability-related issues.

Problem Potential Cause Recommended Solution & Explanation
Inconsistent or poor experimental results. Degradation of D-Isoglutamine Benzyl Ester HCl stock.Verify Purity: Analyze the purity of your stock material using a stability-indicating HPLC method (see protocol below). Explanation: The compound may have degraded due to improper storage or handling, leading to a lower concentration of the active compound and the presence of interfering degradation products.
Appearance of unexpected peaks in HPLC analysis. 1. Hydrolysis of the benzyl ester: This can occur due to exposure to moisture or non-neutral pH. 2. Cyclization of the D-isoglutamine moiety: This can be catalyzed by temperature and pH.1. Identify Degradants: The primary degradation products are likely D-Isoglutamine and benzyl alcohol from hydrolysis, and a pyroglutamic acid derivative from cyclization. Use reference standards to confirm the identity of the extra peaks. Explanation: Benzyl esters are known to hydrolyze back to the carboxylic acid and benzyl alcohol.[8] Glutamine and its derivatives can cyclize to form a stable five-membered pyroglutamate ring.[5][9] This reaction is pH-dependent, with increased rates at acidic and basic pH compared to neutral conditions.[9]
Loss of biological activity of the compound. Significant degradation of the parent compound.Fresh Preparations: Prepare solutions of D-Isoglutamine Benzyl Ester HCl fresh for each experiment. If a stock solution must be made, store it at -20°C or below in an aprotic solvent and use it within a short period. Explanation: The degradation products, D-isoglutamine and the pyroglutamic acid derivative, will likely have different biological activities compared to the parent ester.
Variability between different batches of the compound. Differences in initial purity or handling during shipping and storage.Batch Qualification: Always check the Certificate of Analysis for each new batch. It is good practice to perform an initial purity check by HPLC upon receiving a new lot. Explanation: Even if stored correctly upon receipt, the history of the batch during transit is unknown and could impact its initial quality.

Potential Degradation Pathways

The two primary degradation pathways for D-Isoglutamine Benzyl Ester HCl are hydrolysis and cyclization. Understanding these pathways is crucial for troubleshooting and for the development of stability-indicating analytical methods.

D-Isoglutamine Benzyl Ester HCl D-Isoglutamine Benzyl Ester HCl D-Isoglutamine D-Isoglutamine D-Isoglutamine Benzyl Ester HCl->D-Isoglutamine Hydrolysis (+H2O) Benzyl Alcohol Benzyl Alcohol D-Isoglutamine Benzyl Ester HCl->Benzyl Alcohol Hydrolysis (+H2O) D-pyroglutamic acid benzyl ester D-pyroglutamic acid benzyl ester D-Isoglutamine Benzyl Ester HCl->D-pyroglutamic acid benzyl ester Cyclization (-NH3)

Caption: Potential degradation pathways of D-Isoglutamine Benzyl Ester HCl.

Experimental Protocols

This section provides a detailed protocol for a forced degradation study and a stability-indicating HPLC-UV method for D-Isoglutamine Benzyl Ester HCl.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade D-Isoglutamine Benzyl Ester HCl under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.[10][11][12]

Materials:

  • D-Isoglutamine Benzyl Ester HCl

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Milli-Q water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • HPLC vials

Procedure:

  • Sample Preparation: Prepare a stock solution of D-Isoglutamine Benzyl Ester HCl in Milli-Q water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Prepare a 0.1 mg/mL solution in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of the compound in Milli-Q water to direct sunlight for 48 hours.

    • Dilute with mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Control Sample: Prepare a 0.1 mg/mL solution of the unstressed compound in the mobile phase.

  • Analysis: Analyze all samples by the stability-indicating HPLC-UV method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify the purity of D-Isoglutamine Benzyl Ester HCl and to separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Data Analysis:

  • Integrate the peak areas of the parent compound and all degradation products.

  • Calculate the percentage of degradation for each stress condition.

  • Assess the peak purity of the parent compound in the stressed samples to ensure the method is stability-indicating.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StockSolution Prepare 1 mg/mL Stock Solution StressConditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) StockSolution->StressConditions Dilution Dilute to 0.1 mg/mL in Mobile Phase StressConditions->Dilution Injection Inject 10 µL onto C18 Column Dilution->Injection Separation Gradient Elution Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation % Degradation Calculation Integration->Calculation Purity Peak Purity Assessment Calculation->Purity

Caption: Workflow for stability analysis of D-Isoglutamine Benzyl Ester HCl.

References

  • Certificate of Analysis. Netarsudil R-Isomer (HCl Salt). [Link]

  • Darmantest. HPLC separation of acidic amino acid esters (A) Asp and (B) Glu... ResearchGate. [Link]

  • AAPPTec. Safety Data Sheet - H-D-Glu-OBzl. [Link]

  • Che-Alex, L. et al. Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ResearchGate. [Link]

  • D'Aniello, A. et al. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. MDPI. [Link]

  • Houben-Weyl. 6.7 Pyroglutamic Acid Peptides. [Link]

  • Lestari, W. et al. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]

  • Marcantoni, E. et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Wang, G. et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • Hawe, A. et al. Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Pearson. Reactions of Amino Acids: Hydrogenolysis: Videos & Practice Problems. [Link]

  • Kumar, V. et al. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Q1 Scientific. Forced degradation studies for Drug Substances and Drug Products. [Link]

  • Houben-Weyl. 2.2.2.3 Substituted Benzyl Esters. [Link]

  • Singh, A. et al. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • SVS Chemical Corporation. Protected Amino Acids - L-glutamic Acid Benzyl Ester HCL Manufacturer from Bengaluru. [Link]

  • Patel, K. et al. Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Singh, R. et al. Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Barlos, K. et al. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. [Link]

  • Chandramore, V. et al. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace. [Link]

  • Hewala, I. et al. Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]

  • El-Shanawane, A. et al. Application of Stability Indicating TLC- Densitometric methods for the Determination of two Antihypertensive Drug Combinations. CURRENT RESEARCH WEB. [Link]

Sources

Technical Support Center: Monitoring Reaction Completion in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the critical step of monitoring reaction completion in peptide coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the success of your peptide synthesis endeavors.

The Imperative of Reaction Monitoring

In solid-phase peptide synthesis (SPPS), the iterative addition of amino acids to a growing peptide chain anchored to a solid support is the core process.[1] The success of each coupling step is paramount; incomplete reactions lead to the formation of deletion sequences, which are challenging to separate from the target peptide and can compromise the final product's purity and biological activity.[2] Therefore, robust and reliable methods for monitoring reaction completion are not just a quality control measure but a fundamental necessity for efficient and successful peptide synthesis.

This guide will delve into the most common and effective techniques for monitoring peptide coupling reactions, providing not only the "how" but also the critical "why" behind each method. We will explore both qualitative colorimetric tests and quantitative chromatographic and spectrometric methods, equipping you with the knowledge to troubleshoot effectively and optimize your synthesis protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the monitoring of peptide coupling reactions.

Qualitative Colorimetric Assays

Q1: My Kaiser test is positive (blue beads) after a coupling reaction. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[3] The appropriate course of action depends on the intensity of the blue color:

  • Intense Blue: This suggests a significant failure in the coupling reaction. The first step is to perform a second coupling.[4] If the test remains strongly positive, consider the following troubleshooting steps:

    • Check Reagents: Ensure your amino acid, coupling reagents (e.g., HATU, HBTU), and base (e.g., DIEA) are fresh and of high quality.

    • Optimize Coupling Conditions: For difficult couplings, such as those involving sterically hindered amino acids or aggregating sequences, you may need to increase the equivalents of amino acid and coupling reagents, extend the reaction time, or switch to a more potent coupling reagent.[5][6]

    • Address Aggregation: Peptide aggregation on the resin can prevent reagents from reaching the reactive sites.[2] Consider switching to a different solvent (e.g., NMP or DMSO) or using "difficult sequence" protocols.[4]

  • Faint Blue/Yellow-Green Beads: This indicates that the reaction is nearly complete, but some unreacted amines remain.[4] A second coupling is recommended to drive the reaction to completion.

Q2: The Kaiser test is negative (yellow beads), but I suspect the coupling was incomplete. Why could this be?

While a negative Kaiser test is generally a good indicator of a complete reaction, there are instances where it can be misleading:

  • N-terminal Proline: The Kaiser test is unreliable for secondary amines like proline, which will give a false negative (yellow or reddish-brown color).[4][7] In this case, an alternative test like the Chloranil or Isatin test should be used.[3]

  • Steric Hindrance: In some cases, the N-terminal amine may be sterically hindered, preventing it from reacting with the ninhydrin reagent, even though it may also be inaccessible for the incoming activated amino acid.

  • False Negatives: Improperly prepared or old Kaiser test reagents can lead to false negatives. It's crucial to prepare fresh solutions, especially the potassium cyanide in pyridine solution.[3]

Q3: My peptide sequence contains proline at the N-terminus. How can I monitor the coupling reaction?

As mentioned, the Kaiser test is not suitable for proline. The recommended alternatives are:

  • Chloranil Test: This test gives a blue or greenish-blue color in the presence of a secondary amine like proline.[3]

  • Isatin Test: This test also produces a blue color with unprotected N-terminal proline.[4]

Q4: What is "capping," and when should I use it?

Capping is the process of acetylating any unreacted N-terminal amines after a coupling reaction, typically using acetic anhydride.[4] This prevents the formation of deletion sequences in subsequent steps. Capping is recommended when:

  • A monitoring test indicates that a small amount of unreacted amine remains after a second coupling.[4]

  • You are synthesizing a long or particularly difficult peptide where complete coupling at every step is challenging.

Capping makes the final purification easier by ensuring that the major impurities (capped sequences) have significantly different properties from the desired full-length peptide.[4]

Quantitative & Instrumental Methods

Q5: How can HPLC be used to monitor reaction completion?

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for monitoring reaction progress.[8] A small aliquot of the resin is cleaved, and the resulting peptide mixture is analyzed. By comparing the chromatograms before and after the coupling reaction, you can:

  • Observe the disappearance of the starting material peak (the N-terminally deprotected peptide).

  • See the appearance and growth of the product peak (the newly coupled peptide).

  • Identify any side products that may have formed.[8]

This method provides a more definitive assessment of reaction completion than colorimetric tests.[1][9]

Q6: What are the advantages of using LC-MS for reaction monitoring?

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[10] This offers several advantages for monitoring peptide coupling:

  • Confirmation of Product Identity: LC-MS not only shows the formation of a new peak but also confirms its mass, verifying that the correct amino acid has been coupled.[11]

  • Detection of Impurities: It allows for the identification of impurities and side products with high sensitivity and accuracy.[10]

  • Quantitative Analysis: With appropriate standards, LC-MS can be used for precise quantification of the reaction components.[12][13]

In-Depth Methodologies & Protocols

Qualitative Monitoring: The Kaiser Test

The Kaiser test is a highly sensitive colorimetric method for detecting primary amines.[7] It is widely used in SPPS to qualitatively assess the completion of a coupling reaction.[3] The test is based on the reaction of ninhydrin with the free N-terminal amine of the peptide-resin to produce an intense blue color known as Ruhemann's purple.[14]

Experimental Protocol: Kaiser (Ninhydrin) Test[7][15]

Materials:

  • Reagent A: 1 mL of a 1 mM aqueous KCN solution diluted with 49 mL of pyridine.

  • Reagent B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

  • Small test tubes

  • Heating block or water bath (110°C)

  • Resin sample (10-15 beads)

Procedure:

  • Place a small sample of resin beads into a test tube.

  • Add 2-3 drops of each of Reagent A, B, and C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results
ObservationInterpretationRecommended Action
Beads and solution are yellow/colorless Coupling is complete.Proceed to the next deprotection step.
Beads are blue, solution is colorless Incomplete coupling.Perform a second coupling.
Beads and solution are intense blue Coupling has failed or is very incomplete.Perform a second coupling and troubleshoot.
Beads are yellow, solution is blue Nearly complete coupling.Consider a second coupling or capping.
Quantitative Monitoring: HPLC Analysis of a Test Cleavage

This method provides a quantitative assessment of the coupling reaction's success by analyzing a small, cleaved portion of the peptide-resin.

Experimental Protocol: Small-Scale Test Cleavage and HPLC Analysis[15]

Materials:

  • Peptide-resin (10-20 mg)

  • Appropriate cleavage cocktail (e.g., TFA/Water/TIPS 95:2.5:2.5)

  • Microcentrifuge tube

  • Cold diethyl ether

  • Centrifuge

  • HPLC system with a C18 column

Procedure:

  • Cleavage:

    • Place the dried peptide-resin in a microcentrifuge tube.

    • Add the cleavage cocktail (e.g., 200 µL) to the resin.

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

    • Filter the cleavage mixture away from the resin beads.

    • Precipitate the peptide by adding the cleavage mixture to a larger tube containing approximately 10 times the volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • HPLC Analysis:

    • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Inject an appropriate volume onto the HPLC system.

    • Run a suitable gradient to separate the peptide products.

    • Analyze the chromatogram to determine the relative amounts of starting material and product.

Visualizing the Workflow

A logical approach to monitoring peptide coupling reactions is crucial for success. The following diagram outlines a typical decision-making workflow.

Peptide_Coupling_Monitoring start Start Coupling Reaction perform_coupling Perform Amino Acid Coupling start->perform_coupling monitoring_choice Select Monitoring Method perform_coupling->monitoring_choice kaiser_test Perform Kaiser Test monitoring_choice->kaiser_test Qualitative hplc_ms_test Perform Test Cleavage & HPLC/LC-MS monitoring_choice->hplc_ms_test Quantitative kaiser_result Interpret Kaiser Test Result kaiser_test->kaiser_result hplc_ms_result Analyze Chromatogram/Spectrum hplc_ms_test->hplc_ms_result coupling_complete Coupling Complete kaiser_result->coupling_complete Negative (Yellow) recouple Recouple kaiser_result->recouple Positive (Blue) hplc_ms_result->coupling_complete >99% Product hplc_ms_result->recouple <99% Product next_step Proceed to Next Deprotection coupling_complete->next_step recouple->perform_coupling capping Cap Unreacted Amines recouple->capping After 2nd attempt capping->next_step

Sources

Validation & Comparative

Comparative Guide: D-Isoglutamine Benzyl Ester vs. Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: D-Isoglutamine Benzyl Ester (H-D-isoGln-OBzl) Application Focus: Muramyl Dipeptide (MDP) Synthesis & Immunomodulator Development[1][2]

Executive Summary: The Strategic Role of D-isoGln-OBzl

In the synthesis of nucleotide-binding oligomerization domain (NOD2) agonists, specifically Muramyl Dipeptide (MDP) and its derivatives, D-Isoglutamine benzyl ester (H-D-isoGln-OBzl) serves as the industry-standard building block.[1] Unlike standard peptide synthesis where tert-butyl (tBu) or trityl (Trt) groups dominate, the benzyl ester is preferred for D-isoglutamine due to its unique orthogonality in Boc-chemistry workflows and its ability to suppress intramolecular cyclization (pyroglutamate formation) during acidic deprotection steps.[1]

This guide compares D-isoGln-OBzl against methyl (OMe) and tert-butyl (OtBu) variants, providing experimental protocols for its application in immunomodulator synthesis.[1]

Chemical Architecture & Structural Distinction

To ensure experimental precision, one must distinguish "Isoglutamine" from "Glutamine."[1] Confusion here leads to regioisomeric impurities that are difficult to separate.

  • D-Glutamine (Standard):

    
    -COOH, 
    
    
    
    -CONH
    
    
    .[1]
  • D-Isoglutamine (Target):

    
    -CONH
    
    
    
    ,
    
    
    -COOH.
  • D-Isoglutamine Benzyl Ester: The

    
    -carboxylic acid is protected as a benzyl ester. The 
    
    
    
    -position is an amide.[3][4]
Structural Comparison Diagram

StructureComparison cluster_0 Standard Amino Acid cluster_1 Immunomodulator Precursor Gln D-Glutamine (Gamma-Amide) IsoGln D-Isoglutamine (Alpha-Amide) Gln->IsoGln Regioisomer Shift IsoGlnBzl D-IsoGln Benzyl Ester (Gamma-Benzyl Ester) IsoGln->IsoGlnBzl Esterification (BnOH/BF3)

Figure 1: Structural relationship between D-Glutamine and the D-Isoglutamine Benzyl Ester used in MDP synthesis.[1]

Comparative Performance Matrix

The choice of the


-protecting group dictates the synthesis strategy (Boc vs. Fmoc) and the stability of the final product.
Table 1: Protecting Group Stability & Orthogonality
FeatureBenzyl Ester (OBzl) tert-Butyl Ester (OtBu) Methyl Ester (OMe)
Primary Utility Boc-Chemistry (Standard) Fmoc-ChemistrySolution Phase (Low Cost)
Acid Stability (TFA) High (Stable in 50% TFA)Low (Cleaved in 95% TFA)High (Stable)
Base Stability Moderate (Saponifies > pH 10)HighLow (Rapid Saponification)
Cleavage Method Hydrogenolysis (

) or HF
TFA / AcidolysisSaponification (LiOH)
Crystallinity High (Facilitates purification)Moderate to Low (Oils)High
Risk: Pyroglutamate Low (Steric bulk hinders attack)ModerateHigh (Fast cyclization)
Orthogonality Orthogonal to Boc & FmocOrthogonal to Fmoc & CbzOrthogonal to Boc & Cbz
Why the Benzyl Ester Wins for MDP
  • TFA Resistance: In the synthesis of MDP, the N-terminal sugar (MurNAc) is often coupled to a dipeptide (L-Ala-D-isoGln).[1] If the dipeptide is built using Boc-chemistry, the

    
    -protection must survive the TFA used to remove the Boc group. OtBu fails here. 
    
  • Mild Final Deprotection: The Benzyl group is removed via catalytic hydrogenation (

    
    ).[1] This is neutral and non-destructive to the sensitive muramyl sugar moiety, whereas strong acids (HF) or strong bases (LiOH) can degrade the sugar ring or cause epimerization.[1]
    

Critical Side Reaction: Pyroglutamate Formation

A major failure mode in D-isoglutamine chemistry is the intramolecular cyclization of the free amine onto the


-ester, forming a 5-membered lactam (Pyroglutamate).

Mechanism:

  • N-terminal deprotection exposes the free amine.

  • The amine attacks the

    
    -ester carbonyl.
    
  • Alcohol (Benzyl alcohol) is displaced.[1]

  • Result: Biologically inactive cyclic byproduct.[1]

Prevention Strategy: The bulky Benzyl group provides steric hindrance superior to Methyl esters, slowing this cyclization significantly.

Pathway Analysis: Stability Decision Tree

StabilityPath Start Select Protecting Group for D-IsoGln Strategy Synthesis Strategy? Start->Strategy Boc Boc Chemistry (TFA Deprotection) Strategy->Boc Fmoc Fmoc Chemistry (Base Deprotection) Strategy->Fmoc OBzl D-IsoGln-OBzl (Recommended) Boc->OBzl Requires Acid Stability OtBu D-IsoGln-OtBu Boc->OtBu Unsuitable (Cleaves w/ Boc) Fmoc->OBzl Risk of Base Hydrolysis Fmoc->OtBu Standard Choice Result Final Cleavage: H2/Pd (Neutral) OBzl->Result Preserves Sugar Moiety

Figure 2: Decision logic for selecting D-IsoGln protection based on synthesis strategy.

Experimental Protocols

Protocol A: Synthesis of H-D-isoGln-OBzl HCl

This protocol converts D-Glutamic acid to the D-Isoglutamine Benzyl Ester.

Reagents: D-Glutamic acid, Benzyl alcohol (BnOH), Thionyl chloride (


), Ammonia (

).[1]
  • Esterification: Suspend D-Glutamic acid (10 mmol) in Benzyl alcohol (10 mL). Cool to 0°C.[5]

  • Activation: Add Thionyl chloride (11 mmol) dropwise. Heat to 60°C for 4 hours.

    • Note: This forms the

      
      -dibenzyl ester.
      
  • Amidation: Cool the solution. Add methanolic ammonia (saturated) at 0°C. Stir for 24 hours.

    • Selectivity: The

      
      -ester is more reactive towards ammonolysis than the 
      
      
      
      -ester.
  • Purification: Evaporate solvent. Recrystallize from Ethanol/Ether.[1]

    • Yield: Typically 60-70%.

    • Validation: Check Melting Point (~125°C) and Optical Rotation.

Protocol B: Coupling to Create MDP Precursor (Boc-L-Ala-D-isoGln-OBzl)

Demonstrates the stability of the Bzl ester during coupling.

  • Activation: Dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in DMF.

  • Coupling: Add EDC

    
    HCl (1.1 eq) and stir for 10 min at 0°C.
    
  • Addition: Add H-D-isoGln-OBzl

    
     HCl  (1.0 eq) and NMM (1.1 eq).
    
  • Reaction: Stir at Room Temp for 12 hours.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (removes unreacted amine), 5% 
    
    
    
    (removes unreacted acid), and Brine.
  • Result: The Benzyl ester remains intact, protecting the

    
    -carboxyl for the final step.
    

References

  • Liu, G., Zhang, S. D., Xia, S. Q., & Ding, Z. K. (2000).[1][6] Solid-phase synthesis of muramyl dipeptide (MDP) derivatives using a multipin method.[1][6] Bioorganic & Medicinal Chemistry Letters, 10(12), 1361-1363.[1][6]

  • Cai, Y., et al. (2021).[1] Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. Journal of Medicinal Chemistry.

  • Ribić, R., et al. (2019).[1][7] Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides. Beilstein Journal of Organic Chemistry, 15, 1805–1814.[1][7]

  • PubChem. (2025).[1] D-isoglutamine benzyl ester | C12H16N2O3.[8] National Library of Medicine. [1]

  • BenchChem. (2025).[1][9] Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.

Sources

Advanced Comparative Guide: Antifungal and Antibacterial Activity of Synthetic Benzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis

Synthetic benzyl derivatives represent a versatile scaffold in modern medicinal chemistry. Unlike rigid legacy antibiotics, the benzyl pharmacophore offers high lipophilicity and rotational freedom, allowing for diverse interactions with microbial targets. This guide objectively compares the efficacy of novel N-benzyl and O-benzyl derivatives against standard-of-care agents (Ciprofloxacin, Fluconazole), focusing on Minimum Inhibitory Concentration (MIC) data, Structure-Activity Relationships (SAR), and validated experimental protocols.

Key Insight: While simple benzyl halides exhibit weak antimicrobial activity (mg/mL range), complex conjugates—specifically O-benzyl aminotriols and N-benzyl-benzopyrimidines —demonstrate potency comparable or superior to standard antibiotics (µg/mL range), particularly against resistant Gram-positive strains and Candida species.

Chemical Classification & Synthesis Workflow

To understand the efficacy differences, we must first categorize the derivatives based on their heteroatom linkage, which dictates their metabolic stability and target affinity.

  • N-Benzyl Derivatives: Often synthesized via nucleophilic substitution of benzyl halides with amines or nitrogenous heterocycles (e.g., isatin, benzimidazole). These tend to target DNA replication enzymes.[1]

  • O-Benzyl Derivatives: Synthesized by etherification. These derivatives, particularly aminotriols, show superior membrane permeability and antifungal specificity.

Figure 1: General Synthesis & Optimization Workflow

The following diagram outlines the critical pathway from precursor selection to lead optimization, highlighting the divergence point for N- vs. O-functionalization.

SynthesisWorkflow Precursor Precursor: Benzyl Halide / Alcohol Reaction Coupling Reaction: (Nucleophilic Substitution) Precursor->Reaction Core Core Scaffold: Isatin / Pyrimidine / Polyol Core->Reaction N_Deriv N-Benzyl Derivative (Target: DNA Gyrase) Reaction->N_Deriv Amine Linkage O_Deriv O-Benzyl Derivative (Target: Membrane/Ergosterol) Reaction->O_Deriv Ether Linkage Optimization SAR Optimization: - Halogenation (F, Cl) - Steric Tuning N_Deriv->Optimization O_Deriv->Optimization

Caption: Modular synthesis workflow distinguishing N-benzyl and O-benzyl pathways for targeted antimicrobial activity.

Comparative Efficacy Data

The following table synthesizes experimental MIC data from recent high-impact studies. Note the orders-of-magnitude difference in potency between simple benzyl bromides and complex conjugates.

Table 1: Comparative MIC Values (µg/mL)
Compound ClassSpecific DerivativeS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Ref
Standard Control Ampicillin 0.78 3.12 N/A [1]
Standard Control Fluconazole N/A N/A 1.0 - 2.0 [1]
O-Benzyl Di-O-benzyl aminotriol (22b)0.78 (High Potency)>1000.78[1]
N-Benzyl Benzopyrimidine conjugate (2a)15.615.662.5[2]
N-Benzyl N-benzyl Isatin Schiff Base5000 (Weak)5000>5000[3]
Benzyl Halide 4-Bromobenzyl bromide10002000250[4]

Data Interpretation:

  • Fungal Selectivity: The Di-O-benzyl aminotriol (22b) exhibits antifungal activity equivalent to Ampicillin's antibacterial potency (0.78 µg/mL), suggesting a highly specific interaction with fungal membranes or sterol synthesis pathways [1].

  • Gram-Negative Barrier: Most benzyl derivatives show reduced efficacy against E. coli due to the lipopolysaccharide (LPS) layer. However, the Benzopyrimidine conjugates maintain moderate activity (15.6 µg/mL), likely due to the pyrimidine moiety facilitating porin transport [2].

Mechanism of Action (MOA)

Understanding the MOA is critical for predicting resistance profiles. Synthetic benzyl derivatives operate via a dual-mechanism depending on their substitution pattern.

  • Membrane Disruption (Non-specific): Lipophilic benzyl chains insert into the lipid bilayer, disrupting Van der Waals forces between fatty acid tails. This causes depolarization and leakage of intracellular ions (K+).

  • Enzymatic Inhibition (Specific):

    • Antibacterial: Inhibition of DNA Gyrase (Topoisomerase II), preventing bacterial DNA replication.

    • Antifungal: Inhibition of CYP450 14α-demethylase, blocking the conversion of lanosterol to ergosterol.[2]

Figure 2: Dual-Target Signaling Pathway

This diagram illustrates the causality between chemical structure and cellular death mechanisms.

MOA Agent Synthetic Benzyl Derivative Membrane Cell Membrane (Lipid Bilayer) Agent->Membrane Lipophilic Insertion Enzyme_Bac DNA Gyrase (Bacteria) Agent->Enzyme_Bac N-Benzyl Binding Enzyme_Fun 14α-Demethylase (Fungi) Agent->Enzyme_Fun Imidazole/O-Benzyl Binding Leakage Ion Leakage / Depolarization Membrane->Leakage Rep_Block Replication Arrest Enzyme_Bac->Rep_Block Ergo_Block Ergosterol Depletion Enzyme_Fun->Ergo_Block Death Cell Death (Bactericidal/Fungicidal) Leakage->Death Rep_Block->Death Ergo_Block->Death

Caption: Mechanistic bifurcation showing membrane disruption vs. enzymatic inhibition based on derivative class.

Structure-Activity Relationship (SAR)[4]

To optimize lead compounds, researchers should adhere to the following SAR principles derived from the comparative data:

  • Halogenation Effect: Introduction of electron-withdrawing groups (Cl, F, Br) at the para position of the benzyl ring significantly enhances antimicrobial potency. For example, p-fluorobenzyl derivatives show 2-fold higher affinity for DNA gyrase than unsubstituted analogs due to increased hydrophobic interaction [2].

  • Steric Constraints: Bulky substituents (e.g., dimeric benzyl groups) often abolish activity by preventing the molecule from fitting into the enzyme active site or crossing the cell wall [1].

  • Linker Flexibility: A methylene spacer (-CH2-) is optimal. Extending the chain to ethylene or propylene often reduces activity, likely due to entropic penalties upon binding [4].

  • Hydroxyl Positioning: Ortho-hydroxyl groups on the benzyl ring can facilitate intramolecular hydrogen bonding, improving membrane permeability [3].

Validated Experimental Protocol: Broth Microdilution

To ensure reproducibility and adherence to CLSI M07 (Bacteria) and M27 (Fungi) standards, use the following self-validating protocol.

Objective: Determine the MIC of synthetic benzyl derivatives.

Reagents & Equipment[4][5]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Final DMSO concentration in wells must be <1% to avoid toxicity.

  • Indicator: Resazurin (optional, for visual readout).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve the benzyl derivative in 100% DMSO to a concentration of 1600 µg/mL.

    • Validation Step: Ensure complete solubility; sonicate if necessary. Precipitation will invalidate MIC values.

  • Serial Dilution (The "Mother Plate"):

    • Dilute the stock 1:10 in broth to obtain 160 µg/mL (now 10% DMSO).

    • Perform 2-fold serial dilutions in broth across a 96-well plate. Range: 160 µg/mL down to 0.3 µg/mL.

  • Inoculum Preparation:

    • Direct Colony Suspension: Resuspend colonies to match a 0.5 McFarland Standard (approx.

      
       CFU/mL).
      
    • Dilution: Dilute this suspension 1:100 in broth.

    • Validation Step: Plate 10 µL of the final inoculum on agar to verify CFU count (Target:

      
       CFU/mL in final well).
      
  • Assay Assembly:

    • Add 50 µL of diluted compound to 50 µL of inoculum in the test plate.

    • Controls (Mandatory):

      • Growth Control:[1][3] Broth + Inoculum + Solvent (no drug).

      • Sterility Control: Broth only.

      • Reference Control: Ciprofloxacin or Fluconazole at known MIC.

  • Incubation & Readout:

    • Incubate at 35°C (16-20h for bacteria, 24-48h for fungi).

    • Endpoint: The MIC is the lowest concentration showing no visible turbidity .

References

  • Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. MDPI Molecules. Available at: [Link]

  • Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates. New Journal of Chemistry (RSC). Available at: [Link]

  • Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N-Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides. Journal of Taibah University for Science. Available at: [Link]

  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria. Clinical and Laboratory Standards Institute. (Standard Protocol Reference).[4][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.